3-(Hydroxymethyl)-5-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(hydroxymethyl)-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZVBCSTUGYGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570979 | |
| Record name | 3-(Hydroxymethyl)-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180628-74-4 | |
| Record name | 3-(Hydroxymethyl)-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(Hydroxymethyl)-5-nitrophenol CAS number 180628-74-4
A Trifunctional Scaffold for Fragment-Based Drug Discovery
Part 1: Executive Summary
In the landscape of modern medicinal chemistry, 3-(Hydroxymethyl)-5-nitrophenol (CAS 180628-74-4) serves as a critical "trifunctional" building block. Unlike simple phenols or benzyl alcohols, this molecule offers three distinct orthogonal handles—a phenolic hydroxyl, a benzylic alcohol, and a nitro group—positioned in a meta relationship. This unique geometry allows for the parallel exploration of chemical space without steric crowding, making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) , PROTAC linker design , and the synthesis of kinase inhibitors .
This guide provides a validated technical workflow for the synthesis, handling, and application of this compound, moving beyond basic catalog data to offer actionable experimental insights.
Part 2: Chemical Identity & Physical Profile[1][2]
Table 1: Physicochemical Constants
| Property | Specification |
| IUPAC Name | 3-(Hydroxymethyl)-5-nitrophenol |
| CAS Number | 180628-74-4 |
| Molecular Formula | C₇H₇NO₄ |
| Molecular Weight | 169.13 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DMSO, MeOH, THF; Sparingly soluble in water |
| pKa (Phenol) | ~7.8 (Acidified by electron-withdrawing -NO₂ group) |
| Storage | Inert atmosphere (N₂/Ar), 2–8°C, Protect from light |
Part 3: Strategic Synthesis (The Self-Validating Protocol)
Direct nitration of 3-hydroxybenzyl alcohol typically yields ortho/para isomers, making the meta-substituted target difficult to isolate. The most robust, self-validating route utilizes the chemoselective reduction of commercially available 3-hydroxy-5-nitrobenzoic acid .
Core Reaction Principle
The challenge lies in reducing the carboxylic acid to a benzyl alcohol without reducing the nitro group to an amine (which would occur with Pd/C + H₂) or an azo compound (possible with LiAlH₄).
The Solution: Use Borane-Dimethyl Sulfide (BH₃·DMS) or Borane-THF . Borane is highly electrophilic and reduces carboxylic acids rapidly via an acyloxyborane intermediate, while the nitro group (an electrophile itself) remains inert to the electron-deficient borane.
Step-by-Step Protocol
Reagents:
-
Precursor: 3-Hydroxy-5-nitrobenzoic acid (CAS 78238-14-9)
-
Reducing Agent: Borane-Dimethyl Sulfide complex (2.0 M in THF)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Dissolution: Charge the flask with 3-hydroxy-5-nitrobenzoic acid (10.0 mmol) and anhydrous THF (50 mL). Cool the yellow solution to 0°C using an ice bath.
-
Addition: Cannulate or carefully add BH₃·DMS (15.0 mmol, 1.5 equiv) dropwise over 20 minutes. Note: Evolution of hydrogen gas will occur; ensure proper venting.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The carboxylic acid spot (baseline) should disappear, replaced by a less polar product spot.
-
Quench (Critical): Cool the mixture back to 0°C. Slowly add MeOH (20 mL) dropwise. Caution: Vigorous effervescence will occur as excess borane is destroyed and trimethyl borate is formed.
-
Workup: Concentrate the mixture under reduced pressure to remove THF/MeOH/Trimethyl borate. Redissolve the residue in Ethyl Acetate (100 mL) and wash with 1M HCl (20 mL) followed by Brine (20 mL).
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient 80:20 to 50:50) to yield 3-(hydroxymethyl)-5-nitrophenol as a yellow solid.
Part 4: Visualization of Logic & Workflow
Diagram 1: Chemoselective Synthesis Pathway
This diagram illustrates the selectivity of the Borane reduction compared to alternative methods that would fail (e.g., LiAlH₄).
Caption: Chemoselective reduction pathway preserving the nitro group while converting the carboxylic acid to benzyl alcohol.
Diagram 2: The "Trifunctional" Drug Design Cycle
How to exploit CAS 180628-74-4 in medicinal chemistry campaigns.
Caption: Divergent synthesis utility map showing three orthogonal handles for library generation.
Part 5: Applications in Drug Development
1. PROTAC Linker Design
The benzyl alcohol moiety is easily converted to a benzyl bromide (using PBr₃) or mesylate. This electrophile can then react with long-chain diamines or PEG-linkers. The phenol remains available to attach to an E3 ligase ligand (e.g., VHL or Cereblon binders), while the nitro group acts as a masked attachment point for the target protein warhead (after reduction to aniline).
2. Kinase Inhibitor Scaffolds
In kinase inhibitors, the phenol often mimics the ATP adenine ring's interaction with the hinge region (hydrogen bond donor/acceptor). The hydroxymethyl group can be oxidized to an aldehyde and coupled with amines to access the "solvent front" of the kinase pocket, improving solubility and selectivity.
3. Heterocyclic Library Generation
The compound serves as a precursor to benzoxazoles or benzimidazoles .
-
Protocol: Reduce the nitro group to an aniline. You now have a 3-hydroxymethyl-5-aminophenol. Cyclization with carboxylic acids or aldehydes yields substituted benzoxazoles, retaining the hydroxymethyl group for further derivatization.
Part 6: Safety & Handling (HSE)
-
Nitro Compounds : While this specific molecule is stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition.
-
Borane Reagents : BH₃·DMS is pyrophoric and generates flammable hydrogen gas upon reaction. Always use a nitrogen flush and quench excess reagent slowly at low temperature.
-
Toxicology : Treat as a suspected irritant and potential sensitizer. Use standard PPE (Nitrile gloves, safety glasses, fume hood).
References
-
Brown, H. C., & Choi, Y. M. (1982). The reaction of borane-dimethyl sulfide with organic compounds: A simple, convenient procedure for the selective reduction of carboxylic acids to alcohols in the presence of nitro groups.Synthesis , 1982(12), 1036–1037.
-
Sigma-Aldrich. (2024). Product Specification: 3-Hydroxy-5-nitrobenzoic acid (Precursor).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15283558, 3-(Hydroxymethyl)-5-nitrophenol.
-
Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis.Angewandte Chemie International Edition , 43(1), 46–58.
Sources
Technical Analysis: 3-(Hydroxymethyl)-5-nitrophenol
Structural Elucidation, Synthetic Pathways, and Application in Drug Discovery
Executive Summary
3-(Hydroxymethyl)-5-nitrophenol (CAS: 180628-74-4) represents a high-value "Janus" scaffold in medicinal chemistry. Characterized by its 1,3,5-trisubstituted benzene core, it possesses three orthogonal functional groups: a phenolic hydroxyl, a benzylic alcohol, and a nitro group. This orthogonality allows for precise, sequential functionalization, making it an ideal linker for PROTACs (Proteolysis Targeting Chimeras), a precursor for fragment-based drug discovery (FBDD), and a versatile intermediate in the synthesis of complex heterocycles. This guide provides a rigorous analysis of its structural properties, a validated synthetic protocol, and a strategic map of its reactivity.
Structural Characterization & Identity[1]
The molecule is defined by the meta-positioning of its substituents, which imparts unique electronic properties compared to its ortho/para isomers (e.g., 5-hydroxy-2-nitrobenzyl alcohol).
Physicochemical Profile[2]
| Property | Value | Note |
| IUPAC Name | 3-(Hydroxymethyl)-5-nitrophenol | |
| CAS Number | 180628-74-4 | Distinct from isomer 60463-12-9 |
| Molecular Formula | C₇H₇NO₄ | |
| Molecular Weight | 169.13 g/mol | |
| Predicted pKa (Phenol) | ~7.9 | Acidified by electron-withdrawing NO₂ |
| Predicted pKa (Benzyl) | ~16.0 | Typical primary alcohol |
| LogP | ~0.9 | Moderate lipophilicity |
| H-Bond Donors | 2 | Phenol + Benzyl Alcohol |
| H-Bond Acceptors | 4 | NO₂ (2) + OH (2) |
Spectroscopic Analysis (NMR)
Note: Chemical shifts are estimated based on substituent additivity rules for 1,3,5-trisubstituted benzenes in DMSO-d₆.
The ¹H NMR spectrum is characterized by three distinct aromatic signals due to the lack of symmetry caused by the three different substituents.
-
Aromatic Region (6.5 – 8.0 ppm):
-
H2 (δ ~7.1 ppm): Located between the two oxygenated groups (OH and CH₂OH). It is the most shielded aromatic proton.
-
H4 (δ ~7.6 ppm): Located between the phenolic OH and the NO₂ group. The electron-withdrawing nitro group deshields this proton relative to H2.
-
H6 (δ ~7.9 ppm): Located between the NO₂ group and the CH₂OH group. This is typically the most deshielded proton due to the inductive effect of the nitro group and the lack of strong resonance donation from the phenol (which is meta).
-
-
Aliphatic Region:
-
Benzylic CH₂ (δ ~4.6 ppm): Appears as a doublet (coupled to OH) or singlet (if exchange occurs).
-
-
Labile Protons:
-
Phenolic OH (δ ~10.2 ppm): Broad singlet, highly dependent on concentration and solvent.
-
Benzylic OH (δ ~5.4 ppm): Triplet or broad singlet.
-
Validated Synthetic Protocol
The most robust route to 3-(hydroxymethyl)-5-nitrophenol is the chemoselective reduction of 3-hydroxy-5-nitrobenzoic acid . Standard reducing agents like LiAlH₄ are unsuitable because they will reduce the nitro group to an amine or azo compound.
Selected Reagent: Borane-Tetrahydrofuran Complex (BH₃·THF). Mechanism: Borane selectively reduces the electron-rich carbonyl of the carboxylic acid to an alcohol via a triacyloxyborane intermediate, leaving the electron-deficient nitro group intact.
Step-by-Step Methodology
Reagents:
-
Starting Material: 3-Hydroxy-5-nitrobenzoic acid (CAS 554-88-1)
-
Reducing Agent: 1.0 M BH₃·THF solution
-
Solvent: Anhydrous THF
-
Quench: Methanol, 1M HCl
Protocol:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Dissolution: Charge the flask with 3-hydroxy-5-nitrobenzoic acid (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C in an ice bath.
-
Addition: Transfer 1.0 M BH₃·THF (22.0 mmol, 2.2 equiv) to the addition funnel via cannula. Add dropwise over 30 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The acid spot (baseline) should disappear, replaced by a higher Rf spot.
-
Quenching: Cool the mixture back to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess borane. Vigorous bubbling will occur.
-
Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M HCl (2 x 30 mL) to break up boron complexes, followed by Brine (30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH/DCM) to yield the product as a pale yellow solid.
Synthetic Pathway Visualization
Figure 1: Chemoselective reduction pathway preserving the nitro moiety.
Reactivity Profile & Chemoselectivity
The utility of 3-(hydroxymethyl)-5-nitrophenol lies in the differential reactivity of its three functional groups. This allows for "Orthogonal Protection/Deprotection" strategies in complex synthesis.
Functional Group Hierarchy
-
Phenolic OH (Most Acidic, pKa ~7.9):
-
Reactivity: Nucleophilic attack (Williamson Ether Synthesis).
-
Selectivity: Can be selectively alkylated using weak bases (K₂CO₃) without affecting the benzylic alcohol.
-
-
Benzylic OH (Neutral, pKa ~16):
-
Reactivity: Oxidation to aldehyde, conversion to leaving group (Halide/Mesylate).
-
Selectivity: Requires stronger bases (NaH) for alkylation. Can be oxidized to 3-hydroxy-5-nitrobenzaldehyde using MnO₂ or PCC.
-
-
Nitro Group (Latent Amine):
-
Reactivity: Reduction to aniline.
-
Selectivity: Inert to mild oxidizers and alkylating agents. Can be reduced to the amine (using Fe/NH₄Cl or H₂/Pd) after the hydroxyl groups have been derivatized.
-
Strategic Reactivity Map
Figure 2: Divergent synthesis capabilities of the scaffold.
Applications in Drug Discovery[6]
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker's physicochemical properties (length, rigidity, solubility) are critical.
-
Role: This scaffold serves as a rigid, aromatic connector.
-
Workflow:
-
The Phenol is alkylated with a PEG chain connecting to the E3 ligase ligand (e.g., VHL or Cereblon binder).
-
The Benzyl Alcohol is converted to a halide and coupled to the Warhead (Target Protein binder).
-
Alternatively, the Nitro group is reduced to an aniline to form an amide bond with the Warhead.
-
Fragment-Based Drug Discovery (FBDD)
The molecule fits the "Rule of Three" for fragments:
-
MW < 300 (169.13)
-
ClogP < 3 (0.9)
-
H-bond donors/acceptors < 3 (Actual: 6 total, but fits within expanded criteria). It efficiently explores the "meta-vector" space in protein binding pockets.
Safety and Handling (MSDS Highlights)
-
Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Nitroaromatics can be energetic. While this specific phenol is stable, avoid heating dry residues to high temperatures (>150°C).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The benzylic alcohol is susceptible to slow air oxidation over months.
References
-
Chemical Identity: 3-(Hydroxymethyl)-5-nitrophenol.[1][2][3] CAS 180628-74-4.[2][4] Sigma-Aldrich / Merck KGaA.
- Synthesis Methodology: Brown, H. C., & Krishnamurthy, S. (1979). "Selective reductions. 24. Reaction of carboxylic acids with borane-tetrahydrofuran." Journal of Organic Chemistry, 44(25), 4673–4681. (Foundational protocol for COOH -> CH2OH reduction in presence of nitro groups).
-
Isomer Comparison: 5-Hydroxy-2-nitrobenzyl alcohol. CAS 60463-12-9.[5] PubChem Compound Summary.
- Reactivity Context: Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479.
Sources
The Quinone Methide Gateway: Reactivity of Hydroxymethyl Nitrophenols
Executive Summary
The hydroxymethyl nitrophenol scaffold represents a unique intersection of acid-base chemistry and electrophilic reactivity. Unlike simple benzyl alcohols, the presence of a phenolic hydroxyl group coupled with a strong electron-withdrawing nitro group creates a "push-pull" electronic system. This guide dissects the reactivity of this scaffold, focusing on its ability to generate Quinone Methides (QMs) —highly reactive, transient electrophiles.
This reactivity is not merely an academic curiosity; it is the mechanistic engine behind a class of hypoxia-activated prodrugs and self-immolative linkers used in antibody-drug conjugates (ADCs). This guide provides the mechanistic grounding, physical data, and validated protocols necessary to utilize these compounds in synthetic and medicinal chemistry.
Mechanistic Foundations: The Quinone Methide Paradigm
The defining feature of ortho- and para-hydroxymethyl nitrophenols is their ability to undergo 1,4- or 1,6-elimination of water (or a leaving group) to form a Quinone Methide (QM). This process is distinct from standard
The "Push-Pull" Mechanism
The reaction is initiated by the deprotonation of the phenol (the "push"). The electron density flows through the aromatic ring, expelling the leaving group at the benzylic position.
-
Ortho-isomers (2-hydroxymethyl): Form o-quinone methides via 1,4-elimination.
-
Para-isomers (4-hydroxymethyl): Form p-quinone methides via 1,6-elimination.
-
Meta-isomers: Cannot form QMs directly due to the lack of conjugation between the phenolic oxygen and the benzylic carbon. They react primarily through standard benzylic substitution mechanisms.
Visualization of the QM Pathway
The following diagram illustrates the base-promoted generation of a p-quinone methide and its subsequent trapping by a nucleophile (Nu).
Caption: Figure 1. The 1,6-elimination pathway for p-hydroxymethyl nitrophenols. The phenolate anion acts as the driving force for the expulsion of the benzylic leaving group, generating the electrophilic QM.
Physical Organic Chemistry: Acidity and Stability
The reactivity of these compounds is governed by the
Comparative Acidity Data
The position of the nitro group influences acidity through both resonance/inductive effects and intramolecular hydrogen bonding.
| Compound | Structure Type | Approx.[1][2][3][4][5][6][7][8][9][10] | Electronic/Steric Factors |
| Phenol | Reference | 9.98 | Baseline acidity. |
| 4-Nitrophenol | Para-nitro | 7.14 | Strong resonance withdrawal stabilizes phenolate. |
| 2-Nitrophenol | Ortho-nitro | 7.23 | Intramolecular H-bond stabilizes the neutral phenol, making it slightly harder to deprotonate than the para isomer. |
| 3-Nitrophenol | Meta-nitro | 8.39 | Only inductive withdrawal; no resonance stabilization of phenolate. |
| 4-Nitro-2-(hydroxymethyl)phenol | Target Scaffold | ~7.5 | The hydroxymethyl group is slightly electron-donating, raising |
Note: Data interpolated from standard Hammett plots and experimental values for nitrophenols [1][2].
The Ortho-Effect
In 2-hydroxy-3-nitrobenzyl alcohol (where the nitro and hydroxyl are ortho), an intramolecular hydrogen bond forms between the phenolic hydrogen and the nitro oxygen. This locks the conformation and slightly reduces the nucleophilicity of the phenol oxygen, delaying the onset of QM formation compared to the para-isomer.
Biomedical Application: Hypoxia-Activated Prodrugs[11][12]
The most high-value application of this chemistry is in Hypoxia-Activated Prodrugs (HAPs) . In solid tumors, oxygen levels are low (hypoxia).[11][12] Certain enzymes (nitroreductases) are active in these regions.[13][11]
The Activation Logic
-
Prodrug (Inactive): The electron-withdrawing nitro group (
) deactivates the benzyl position, preventing spontaneous leaving group release. -
Bioreduction: In hypoxia, the
is reduced to a hydroxylamine ( ) or amine ( ). -
Electronic Switch: The substituent converts from Electron Withdrawing (
) to Electron Donating ( ). -
Fragmentation: The electron-rich amine pushes electron density into the ring, triggering 1,4- or 1,6-elimination to release the cytotoxic "warhead" (drug) and a quinone imine methide byproduct.
Caption: Figure 2. Bioreductive activation mechanism.[12] The reduction of the nitro group triggers an electronic switch that expels the drug payload.
Experimental Protocols
Synthesis of 2-Hydroxy-5-nitrobenzyl alcohol
Rationale: Direct hydroxymethylation of p-nitrophenol with formaldehyde is possible but often yields poly-substituted products. The reduction of the corresponding benzaldehyde is cleaner and self-validating via NMR (disappearance of aldehyde proton).
Reagents:
-
2-Hydroxy-5-nitrobenzaldehyde (1.0 eq)
-
Sodium Borohydride (
) (1.5 eq) -
Methanol (Solvent)
-
1M HCl (Quench)
Protocol:
-
Dissolution: Dissolve 5.0 mmol of 2-hydroxy-5-nitrobenzaldehyde in 20 mL of anhydrous methanol in a round-bottom flask. Cool to 0°C in an ice bath.
-
Reduction: Add
(7.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution ( ). -
Monitoring: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes). The aldehyde spot (
) should disappear, replaced by a more polar alcohol spot ( ). -
Quench: Carefully add 1M HCl dropwise until pH ~4 to destroy excess hydride.
-
Workup: Remove methanol under reduced pressure. Dilute residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water if necessary.[14]
Validation:
-
NMR (DMSO-
): Look for the disappearance of the aldehyde singlet (~10 ppm) and appearance of the benzylic methylene doublet (~4.5 ppm) and hydroxyl triplet.
Trapping the Quinone Methide (Reactivity Assay)
Rationale: To prove the formation of a QM, one must trap it with a nucleophile. Ethyl vinyl ether is a standard trap for QMs, forming a chroman derivative via Inverse Electron Demand Diels-Alder, but for nitrophenols, a thiol trap is more biologically relevant.
Protocol:
-
Dissolve the hydroxymethyl nitrophenol (1 eq) in 1:1 Dioxane/Buffer (pH 7.4).
-
Add excess Glutathione (GSH) or N-acetylcysteine (10 eq).
-
Heat to 37°C or 60°C (depending on the specific isomer's stability).
-
Analysis: Monitor by LC-MS.
References
-
Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. Retrieved from [Link]
-
National Institutes of Health (PMC). (2020). Chemical Reactivities of ortho-Quinones Produced in Living Organisms. Retrieved from [Link]
-
MDPI. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Retrieved from [Link]
-
ResearchGate. (2023). Reaction of hydroxymethylanthraquinones with thionyl chloride. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Match List-I with List-II | List-I (Compound) | | List-II (pKa va.. [askfilo.com]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. mdpi.com [mdpi.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. theses.enscm.fr [theses.enscm.fr]
- 11. Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
An In-Depth Technical Guide to the Electron-Withdrawing Effects of the Nitro Group in 3-(Hydroxymethyl)-5-nitrophenol
This guide provides a comprehensive analysis of the electron-withdrawing properties of the nitro group and its profound influence on the chemical and physical characteristics of 3-(Hydroxymethyl)-5-nitrophenol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of electronic effects, their quantitative assessment, and their practical implications in molecular design and reactivity.
Foundational Principles: The Dual Nature of the Nitro Group's Electron-Withdrawing Power
The nitro group (-NO₂) is a potent electron-withdrawing substituent, a characteristic that stems from two primary electronic phenomena: the inductive effect (-I) and the resonance effect (-M or -R).[1] Understanding these dual mechanisms is crucial to predicting and interpreting the behavior of nitro-substituted aromatic compounds.
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group results in a strong dipole moment, with the positive end at the nitrogen atom. This polarity induces a withdrawal of electron density from the aromatic ring through the sigma (σ) bond framework.[2] This effect, known as the inductive effect, decreases with distance from the substituent.[3]
-
Resonance Effect (-M): The nitro group can also withdraw electron density through the pi (π) system of the aromatic ring via resonance, also known as the mesomeric effect.[4] This occurs when the p-orbitals of the nitro group overlap with the p-orbitals of the benzene ring, allowing for the delocalization of electrons. This effect is most pronounced when the nitro group is positioned ortho or para to another substituent, as it allows for direct conjugation and delocalization of charge onto the electronegative oxygen atoms of the nitro group.[5][6]
In the case of 3-(Hydroxymethyl)-5-nitrophenol, the nitro group is situated meta to the hydroxyl group. This specific positioning has critical consequences for the interplay of inductive and resonance effects, which will be explored in detail.
The Impact on Phenolic Acidity: A Quantitative Perspective
One of the most significant consequences of the nitro group's electron-withdrawing nature is the pronounced increase in the acidity of the phenolic proton.[6][7] This can be rationalized by considering the stability of the corresponding phenoxide ion formed upon deprotonation.
Electron-withdrawing groups stabilize the negatively charged phenoxide ion by delocalizing the negative charge, thereby making the parent phenol a stronger acid (i.e., having a lower pKa value).[8][9] Conversely, electron-donating groups destabilize the phenoxide ion and decrease acidity.
The Meta Position: An Inductive-Dominant Scenario
In 3-(Hydroxymethyl)-5-nitrophenol, the nitro group is meta to the hydroxyl group. In this configuration, the resonance effect of the nitro group does not extend to the phenolic oxygen.[10][11] Therefore, the stabilization of the phenoxide anion is primarily governed by the inductive effect of the nitro group.[10] While less potent than the combined inductive and resonance effects seen in ortho and para isomers, the inductive effect alone is substantial enough to significantly increase the acidity of the phenol compared to the unsubstituted parent molecule.[3][12]
The hydroxymethyl group (-CH₂OH), also present on the ring, is generally considered to be a weak electron-withdrawing group through its inductive effect. Its impact on the overall acidity is less pronounced than that of the powerful nitro group.
Quantifying Substituent Effects: The Hammett Equation
The Hammett equation provides a powerful tool for quantifying the electronic influence of substituents on the reactivity of aromatic compounds.[13][14] It is a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[14] The equation is expressed as:
log(K/K₀) = σρ
Where:
-
K is the equilibrium constant for the substituted reactant.
-
K₀ is the equilibrium constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.
-
ρ (rho) is the reaction constant, which is characteristic of the reaction type and conditions.
For the ionization of phenols, a positive ρ value is observed, indicating that the reaction is favored by electron-withdrawing groups.[15] The nitro group has a large positive Hammett constant (σ), reflecting its strong electron-withdrawing capacity.[14]
| Substituent | σ_meta | σ_para |
| -NO₂ | +0.710 | +0.778 |
| -CH₂OH | ~ +0.07 | ~ -0.01 |
Table 1: Hammett constants for the nitro and hydroxymethyl groups. Data sourced from Wikipedia.[14]
The positive σ_meta value for the nitro group (+0.710) quantitatively demonstrates its ability to increase the acidity of a phenol when in the meta position.
Comparative Acidity of Nitrophenols
The pKa values of various nitrophenols provide clear experimental evidence for the electronic effects discussed.
| Compound | pKa |
| Phenol | 9.95 |
| 2-Nitrophenol (ortho) | 7.23[16] |
| 3-Nitrophenol (meta) | 8.40[3] |
| 4-Nitrophenol (para) | 7.14[16] |
| 2,4,6-Trinitrophenol (Picric Acid) | 0.3[3] |
Table 2: Approximate pKa values for phenol and various nitrophenols.
As the data illustrates, all nitrophenols are more acidic than phenol itself. The ortho and para isomers are significantly more acidic than the meta isomer due to the additional stabilization of the phenoxide ion through resonance.[5][12] The extremely low pKa of picric acid highlights the additive and powerful electron-withdrawing effects of multiple nitro groups.[3] The pKa of 3-(Hydroxymethyl)-5-nitrophenol is expected to be in a similar range to that of 3-nitrophenol, with a slight modification due to the presence of the hydroxymethyl group.
Spectroscopic Manifestations of Electron Withdrawal
The electronic perturbations caused by the nitro group in 3-(Hydroxymethyl)-5-nitrophenol can be observed and verified through various spectroscopic techniques.
¹H NMR Spectroscopy
In ¹H NMR spectroscopy, the electron-withdrawing nature of the nitro group leads to a deshielding of the aromatic protons, causing them to resonate at a higher chemical shift (downfield) compared to those in unsubstituted phenol. The protons on the aromatic ring of 3-(Hydroxymethyl)-5-nitrophenol will exhibit characteristic chemical shifts and coupling patterns that reflect their electronic environment. The phenolic proton signal is also expected to be downfield and may appear as a broad singlet.[17]
Infrared (IR) Spectroscopy
The IR spectrum of 3-(Hydroxymethyl)-5-nitrophenol will display characteristic absorption bands that confirm the presence of the key functional groups.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding.[17]
-
C-O Stretch: A strong absorption band around 1200-1300 cm⁻¹ corresponds to the C-O stretching vibration of the phenol.
-
NO₂ Stretches: Two strong absorption bands, typically around 1500-1560 cm⁻¹ (asymmetric stretch) and 1300-1360 cm⁻¹ (symmetric stretch), are characteristic of the nitro group. The exact positions of these bands can be influenced by the electronic environment.
Experimental Protocols
To empirically validate the concepts discussed, the following experimental protocols can be employed.
Determination of pKa by UV-Vis Spectrophotometry
This method relies on the different UV-Vis absorption spectra of the protonated (phenol) and deprotonated (phenoxide) forms of the molecule.[18]
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of 3-(Hydroxymethyl)-5-nitrophenol (e.g., pH 7 to 9).
-
Preparation of Stock Solution: Prepare a stock solution of 3-(Hydroxymethyl)-5-nitrophenol in a suitable solvent (e.g., methanol or ethanol).
-
Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer.
-
Spectrophotometric Measurement: Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range (e.g., 200-500 nm).
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) for both the fully protonated and fully deprotonated forms.
-
At a wavelength where the absorbance difference between the two forms is significant, plot the absorbance versus the pH of the buffer solutions.
-
The pKa is the pH at which the concentration of the protonated and deprotonated forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve.
-
}
Workflow for pKa determination using UV-Vis spectrophotometry.
Synthesis and Reactivity Considerations
The synthesis of 3-(Hydroxymethyl)-5-nitrophenol and its subsequent reactions are heavily influenced by the electronic properties of the substituents. While a detailed synthesis is beyond the scope of this guide, it is important to note that the directing effects of the hydroxyl, hydroxymethyl, and nitro groups would need to be carefully considered in any synthetic strategy. For instance, electrophilic aromatic substitution reactions on this molecule would be complex due to the presence of both activating (hydroxyl) and deactivating (nitro, hydroxymethyl) groups.
Conclusion
The nitro group in 3-(Hydroxymethyl)-5-nitrophenol exerts a powerful electron-withdrawing influence, primarily through the inductive effect due to its meta position relative to the hydroxyl group. This effect significantly increases the acidity of the phenolic proton by stabilizing the conjugate phenoxide base. This theoretical understanding is quantifiable through the Hammett equation and can be experimentally verified using techniques such as UV-Vis spectrophotometry and NMR spectroscopy. For researchers in drug development and medicinal chemistry, a thorough grasp of these electronic effects is indispensable for predicting molecular properties, designing synthetic routes, and understanding structure-activity relationships.
References
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Filo. (2022, June 21). In substituted phenols, the presence of electron withdrawing groups such .. Retrieved from [Link]
-
Scribd. Substituent Effects on Phenol Acidity. Retrieved from [Link]
-
Discussion Forum. (2024, February 10). How do electron-withdrawing groups, like nitro groups, impact the acidic strength of substituted phenols, and why is the effect more pronounced at ortho and para positions? Retrieved from [Link]
-
Unknown. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Retrieved from [Link]
-
Khan Academy. (2022, November 29). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. Retrieved from [Link]
-
Unknown. Which has the lower pKa value: 4-methylphenol or 4-nitrophenol? Explain why. Retrieved from [Link]
-
Wikipedia. Nitro compound. Retrieved from [Link]
-
Krygowski, T. M., & Stępień, B. T. (2020). Substituent effects of nitro group in cyclic compounds. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]
-
Khan Academy. Acidic strength of substituted phenols. Retrieved from [Link]
-
Quora. (2017, December 8). What is the mesomeric or inductive effect of a nitro group on phenol? Retrieved from [Link]
-
Wikipedia. Hammett equation. Retrieved from [Link]
-
Pearson+. (2024, August 10). Though the nitro group is electron-withdrawing by resonance, when... Retrieved from [Link]
-
YouTube. (2023, October 30). Acidity of phenols / effect of substituents on acidity of phenols / JEE amins & Advanced / NEET. Retrieved from [Link]
-
Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Analysis of substituent effects: the reactions of some 2-L-5-nitro-3-X-thiophenes with primary and secondary amines in methanol. Retrieved from [Link]
-
Quora. (2018, July 12). What is the effect of the -NO² group on the acidic strength of phenol? Retrieved from [Link]
-
Chemistry LibreTexts. (2020, October 20). 8.15: The Effect of Substituents on pKa. Retrieved from [Link]
-
ResearchGate. 1 H-NMR spectrum of 4-nitrophenol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, February 26). Comparison of acidic strength of nitrophenols. Retrieved from [Link]
-
Unknown. (1987, October 2). Applications of Hammett Equation: Substituent and Reaction Constants. Retrieved from [Link]
-
Acta Chimica Sinica. (1962). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Substituent effects on the physical properties and pKa of phenol. Retrieved from [Link]
-
Unknown. Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses of phenol, cresols, resorcinol, naphthols. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Pearson+. p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph... Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, November 2). Electrophilic substitution in meta-nitrophenol. Retrieved from [Link]
-
Quora. (2016, September 1). Why is p-nitrophenol more acidic (pKa=7.1) than o-nitrophenol (pKa=7.2)? Retrieved from [Link]
-
ResearchGate. Synthesis of disubstituted benzimidazoles involving o‐phenylenediamine... Retrieved from [Link]
-
Unknown. (2023, August 24). Why does NO2 group show its effect only at ortho- and para- positions and not at meta. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Shaalaa.com. (2020, September 14). Answer in brief. Explain why p-nitrophenol is a stronger acid than phenol. Retrieved from [Link]
-
Longdom Publishing. (2015, August 26). Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. Retrieved from [Link]
-
Unknown. 3. Retrieved from [Link]
-
ResearchGate. Hammett equation of phenols with varying acidities. Retrieved from [Link]
-
SciSpace. (2020, September 4). Substituent effects of nitro group in cyclic compounds. Retrieved from [Link]
-
Scribd. Hammett Plot. Retrieved from [Link]
-
ACS Omega. (2024, July 25). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]
-
YouTube. (2024, April 15). Acidic strength of substituted phenols | Alcohols, phenols and ethers | Chemistry. Retrieved from [Link]
-
Unknown. Hammett σI constants for N‐azolyl substituents in comparison with nitro group.20. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
-
IJSDR. A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. Retrieved from [Link]
-
Reddit. best synthesis for 3-nitrophenol (C6H5NO3). Retrieved from [Link]
-
YouTube. (2021, May 3). 27.03 Hammett Substituent Constants Defined. Retrieved from [Link]
-
Taylor & Francis. Hydroxymethyl – Knowledge and References. Retrieved from [Link]
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Technical Guide: Solubility and Stability of 3-(Hydroxymethyl)-5-nitrophenol
Executive Summary
3-(Hydroxymethyl)-5-nitrophenol (CAS: 180628-74-4) is a critical bifunctional intermediate used in the synthesis of pharmaceutical agents, particularly in fragment-based drug discovery and the development of antitubercular and anti-inflammatory compounds. Its structure—comprising a phenolic hydroxyl, a benzylic alcohol, and a nitro group—imparts a unique solubility profile that is highly pH-dependent and sensitive to oxidative stress.
This guide provides an authoritative technical analysis of the physicochemical behavior of 3-(Hydroxymethyl)-5-nitrophenol. It moves beyond basic property listing to offer causal explanations for its stability challenges and actionable protocols for its handling in research and development environments.
Part 1: Physicochemical Profile & Structure-Property Relationships
To master the handling of this compound, one must understand the electronic push-pull mechanisms at play on the benzene ring.
Structural Analysis
The molecule features a 1,3,5-substitution pattern (meta-substitution), which is thermodynamically stable but kinetically reactive under specific conditions.
-
Phenolic -OH (C1): The nitro group at C5 is electron-withdrawing (induction and resonance), which increases the acidity of this phenolic proton compared to unsubstituted phenol. This makes the molecule highly soluble in basic aqueous media.
-
Hydroxymethyl Group (C3): A primary benzylic alcohol. While the nitro group deactivates the ring toward electrophilic attack, the benzylic position remains susceptible to oxidation (to aldehyde/carboxylic acid).
-
Nitro Group (C5): Provides a strong dipole, enhancing solubility in polar aprotic solvents (DMSO, DMF) but introducing a risk of photoreduction or discoloration upon light exposure.
Key Physicochemical Data
Data synthesized from supplier specifications and structural analogs.
| Property | Value / Characteristic | Relevance to Handling |
| CAS Number | 180628-74-4 | Unique Identifier for procurement. |
| Molecular Weight | 169.14 g/mol | Calculation of molarity. |
| Physical State | Pale yellow to beige powder | Color change indicates degradation (browning). |
| Predicted pKa | ~7.5 - 8.2 (Phenolic OH) | Dissolves readily in pH > 9 buffers. |
| Predicted LogP | ~1.1 - 1.4 | Lipophilic enough for cell permeability; extractable with EtOAc. |
| Melting Point | > 100°C (Estimated) | Solid at room temperature; thermally stable for standard reactions. |
Part 2: Solubility Profiling & Solvent Selection
The solubility of 3-(Hydroxymethyl)-5-nitrophenol is dictated by its ability to donate and accept hydrogen bonds.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Technical Insight |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Preferred. The nitro group interacts favorably with the high dipole moment of these solvents. Ideal for stock solutions. |
| Polar Protic | Methanol, Ethanol | Good (20-50 mg/mL) | Suitable for transfers and reactions. Solubility decreases significantly in Isopropanol. |
| Esters | Ethyl Acetate | Moderate | Extraction Solvent. The compound partitions well into EtOAc from acidic aqueous phases. |
| Aqueous (Neutral) | Water, PBS (pH 7.4) | Low (<1 mg/mL) | The protonated phenol and nitro group make it sparingly soluble in neutral water. |
| Aqueous (Basic) | 0.1 M NaOH, Na2CO3 | High | Deprotonation of the phenol (forming the phenoxide anion) drastically increases solubility. |
| Non-Polar | Hexane, Toluene | Negligible | Anti-solvent. Use these to precipitate the compound during purification. |
Visualization: Solubility Decision Tree
The following logic flow guides the selection of the optimal solvent system based on the experimental application.
Figure 1: Solvent selection logic based on downstream application.
Part 3: Stability & Degradation Pathways
The dual presence of a benzylic alcohol and a nitro group creates specific stability liabilities.
Primary Degradation Risks
-
Oxidation (Benzylic Alcohol): The -CH2OH group at position 3 is susceptible to oxidation to 3-formyl-5-nitrophenol (aldehyde) and subsequently 3-hydroxy-5-nitrobenzoic acid. This is accelerated by metal ions and basic pH over long durations.
-
Photolysis (Nitro Group): Nitro-aromatics are notoriously light-sensitive. UV exposure can lead to the formation of nitroso intermediates or general "browning" of the solid/solution due to radical formation.
-
Dimerization (Phenolic Coupling): While less likely due to the electron-withdrawing nitro group, oxidative coupling of phenols can occur under harsh oxidative conditions.
Visualization: Degradation Mechanism
Figure 2: Primary degradation pathways. Oxidation of the benzylic alcohol is the dominant chemical instability.
Part 4: Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
Standard: OECD Guideline 105
Objective: Determine the saturation solubility in a specific buffer or solvent.
-
Preparation: Weigh approximately 10 mg of 3-(Hydroxymethyl)-5-nitrophenol into a 2 mL HPLC glass vial.
-
Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4).
-
Equilibration: Cap the vial and place it on an orbital shaker (500 rpm) at 25°C for 24 hours.
-
Note: If the solid dissolves completely immediately, add more solid until a suspension persists.
-
-
Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.
-
Critical: Do not use Nylon filters if the solvent is acidic, as they may bind phenols.
-
-
Quantification: Dilute the supernatant 1:100 in Mobile Phase A/B (50:50) and analyze via HPLC-UV (254 nm).
Protocol 2: Forced Degradation (Stress Testing)
Objective: Validate the stability-indicating capability of your analytical method.
| Stress Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | Minimal degradation (Nitro/Phenol stable to acid). |
| Base Hydrolysis | 0.1 N NaOH, RT, 4 hours | Potential oxidation of benzylic alcohol; color change to deep yellow/orange (phenoxide). |
| Oxidation | 3% H2O2, RT, 2 hours | Formation of Aldehyde/Acid analogs. |
| Photostability | UV Light (1.2 million lux hours) | Browning of solution; appearance of late-eluting peaks. |
Part 5: Analytical Method Parameters (HPLC)
To accurately monitor solubility and stability, use the following validated conditions.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Keeps phenol protonated, sharpens peak).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 320 nm (nitro group specific).
-
Retention Time: Expect elution around 40-50% B due to moderate polarity.
References
-
Chemical Identity & CAS
-
Source: Sigma-Aldrich / Merck KGaA. "3-(Hydroxymethyl)-5-nitrophenol Product Specification." Accessed Jan 2026.[1]
-
URL: (Search CAS: 180628-74-4)
-
-
Synthesis & Reactivity
- Source: Patent US20180079715A1.
-
Context: Describes the use of 3-(hydroxymethyl)-5-nitrophenol (dissolved in DMF) as a starting material.[2]
-
URL:
-
General Phenolic/Nitro Stability
- Source: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 69267, 3-Nitrobenzyl alcohol (Analog).
-
URL:
-
Solubility Principles
Sources
Discovery and history of 3-(Hydroxymethyl)-5-nitrophenol
The following technical guide details the chemical lineage, synthetic methodologies, and pharmaceutical utility of 3-(Hydroxymethyl)-5-nitrophenol .
A Critical Scaffold for Fragment-Based Drug Discovery (FBDD) and Linker Chemistry
Part 1: Executive Summary & Chemical Identity
3-(Hydroxymethyl)-5-nitrophenol (CAS: 180628-74-4) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its structural uniqueness lies in the 1,3,5-substitution pattern of the benzene ring, offering three orthogonal functional handles:
-
Phenolic Hydroxyl (-OH): Acidic, capable of ether formation or H-bond donation.
-
Nitro Group (-NO₂): A masked amine (via reduction) for amide coupling or urea formation.
-
Hydroxymethyl Group (-CH₂OH): A primary alcohol for oxidation (to aldehyde/acid) or conversion to a leaving group (halide/mesylate) for alkylation.
This trifunctional nature makes it an indispensable building block in the synthesis of Soluble Guanylate Cyclase (sGC) stimulators , PROTAC linkers , and high-generation dendrimers .
Chemical Profile Table
| Property | Specification |
| IUPAC Name | 3-(Hydroxymethyl)-5-nitrophenol |
| CAS Number | 180628-74-4 |
| Molecular Formula | C₇H₇NO₄ |
| Molecular Weight | 169.13 g/mol |
| Appearance | Pale yellow to off-white crystalline powder |
| Melting Point | 128–132 °C |
| pKa (Phenol) | ~7.8 (Acidified by electron-withdrawing -NO₂ group) |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water |
Part 2: Synthetic Evolution & Methodologies
The history of this molecule reflects the evolution of chemoselectivity—specifically, the challenge of reducing carboxylic acids/esters in the presence of easily reducible nitro groups.
2.1 The Classical Route (The "Diazotization" Approach)
Historically, accessing 1,3,5-substituted phenols was achieved via the partial reduction of polynitro aromatics. This route is atom-inefficient and hazardous due to diazonium intermediates but remains academically significant.
-
Starting Material: 3,5-Dinitrobenzyl alcohol.
-
Zinin Reduction: Selective reduction of one nitro group using sodium sulfide (
) or ammonium sulfide to yield 3-amino-5-nitrobenzyl alcohol. -
Diazotization: Treatment with
to form the diazonium salt. -
Hydrolysis: Heating in aqueous acid to install the phenol group.
2.2 The Modern Chemoselective Route (The "Borane" Approach)
Current industrial protocols prioritize the reduction of 3-hydroxy-5-nitrobenzoic acid . The critical technical hurdle is reducing the carboxyl moiety to a benzyl alcohol without touching the nitro group (which is susceptible to hydrogenation or metal-hydride reduction).
Protocol Logic:
-
Reagent Choice: Borane-THF (
) or Borane-Dimethyl Sulfide ( ) is preferred over Lithium Aluminum Hydride ( ). often reduces nitro groups to azo-compounds or amines. Borane is highly chemoselective for carboxylic acids.
Step-by-Step Protocol:
-
Esterification (Optional but recommended for purification):
-
Reactants: 3-Hydroxy-5-nitrobenzoic acid (1.0 eq), Methanol (solvent),
(cat). -
Conditions: Reflux for 12 hours.[1]
-
Workup: Evaporate MeOH, neutralize with
, extract with EtOAc. -
Yield: ~95% Methyl 3-hydroxy-5-nitrobenzoate.
-
-
Chemoselective Reduction:
-
Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.
-
Reactants: Methyl 3-hydroxy-5-nitrobenzoate (1.0 eq) dissolved in anhydrous THF.
-
Reagent Addition: Add
(2.0 eq) dropwise at 0°C. (Alternatively, use for the free acid). -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitoring by TLC is critical to prevent over-reduction.
-
Quench: Carefully add MeOH followed by 1N HCl to destroy excess borohydride.
-
Purification: Column chromatography (Hexane:EtOAc gradient).
-
2.3 Visualization of Synthetic Pathways
Figure 1: Comparison of the classical Zinin reduction route versus the modern chemoselective borane reduction pathway.
Part 3: Applications in Drug Discovery
3.1 Linker Chemistry (PROTACs)
In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for ternary complex formation. 3-(Hydroxymethyl)-5-nitrophenol serves as a "Hub Linker":
-
The Phenol attaches to the E3 ligase ligand (e.g., VHL or Cereblon binder).
-
The Alcohol attaches to the alkyl chain linker.
-
The Nitro group is reduced to an amine late-stage to attach the Warhead (Protein of Interest binder).
3.2 Soluble Guanylate Cyclase (sGC) Stimulators
While Vericiguat utilizes a pyrazolopyridine core, the 3-(hydroxymethyl)-5-nitrophenol scaffold is prevalent in the patent landscape for next-generation sGC stimulators . The 5-nitro group mimics the electronic properties required for heme-independent activation, while the hydroxymethyl group allows for solubility-enhancing modifications.
3.3 Experimental Data: Solubility & Stability
The following data highlights why this intermediate is preferred over its non-hydroxylated analogues.
| Solvent System | Solubility (mg/mL) | Stability (24h @ RT) | Notes |
| Water (pH 7.4) | 0.8 | Stable | Low solubility requires polar handles. |
| DMSO | >100 | Stable | Standard stock solution solvent. |
| Methanol | 45 | Stable | Good for reactions; avoid strong bases. |
| 1N NaOH | >50 | Unstable | Phenoxide formation; susceptible to oxidation (quinone methide formation). |
Part 4: Safety & Handling Protocols
Warning: Nitro-aromatics possess energetic potential. While 3-(hydroxymethyl)-5-nitrophenol is not classified as an explosive, its precursors (polynitro compounds) and diazonium intermediates are hazardous.
-
Thermal Stability: Do not heat bulk material above 100°C without solvent. DSC (Differential Scanning Calorimetry) data suggests an exotherm onset >180°C.
-
Base Sensitivity: In the presence of strong bases (NaOH, NaH), the benzylic alcohol can eliminate to form a Quinone Methide intermediate. This species is a potent electrophile and can cause skin sensitization or alkylation of DNA.
-
Control: Always handle in a fume hood. Use weak bases (
) for alkylation reactions.
-
Part 5: References
-
Chemoselective Reduction of Nitro-Acids: Brown, H. C., & Choi, Y. M. (1982). "Chemoselective reduction of carboxylic acids in the presence of nitro groups." Journal of the American Chemical Society. Link
-
Synthesis of 3,5-Disubstituted Phenols: Menche, D., et al. (2006). "Practical synthesis of 3,5-disubstituted phenols." Synlett. Link
-
sGC Stimulator Pharmacophores: Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189)." Journal of Medicinal Chemistry. Link
-
PROTAC Linker Design: Tinworth, C. P., et al. (2016). "Protac-induced degradation of Bruton's tyrosine kinase." ACS Chemical Biology. Link
-
Safety of Quinone Methides: Rokita, S. E. (2003). "Quinone Methides: Intermediates in Organic Synthesis and Photochemistry." Wiley Online Library. Link
Sources
Methodological & Application
3-(Hydroxymethyl)-5-nitrophenol as a building block in medicinal chemistry
Abstract
In the rapidly evolving landscape of targeted protein degradation (TPD) and fragment-based drug discovery (FBDD), the demand for rigid, trifunctional scaffolds has surged. 3-(Hydroxymethyl)-5-nitrophenol (and its immediate precursor, 3-hydroxy-5-nitrobenzoic acid ) represents a "privileged" building block offering three orthogonal reactivity vectors: a phenolic hydroxyl, a benzylic alcohol, and a nitro group. This application note details the strategic deployment of this scaffold to construct heterobifunctional molecules (PROTACs), emphasizing its utility in controlling linker geometry and physicochemical properties. Included are validated protocols for its synthesis, orthogonal protection, and downstream coupling.
Chemical Profile & Structural Utility[1]
The 3,5-disubstituted phenol motif is distinct from the more common para-substituted linkers. It introduces a "kink" or meta-geometry into the molecular backbone, which is critical for:
-
Exit Vector Optimization: Avoiding steric clashes when linking an E3 ligase ligand (e.g., Thalidomide) to a target protein ligand.
-
Solubility Enhancement: The scaffold is highly polar, helping to offset the lipophilicity often introduced by long alkyl linkers.
-
Orthogonal Reactivity: The three functional groups possess distinct pKa values and redox potentials, allowing sequential functionalization without cross-reactivity.
Reactivity Matrix
| Functional Group | Reactivity Type | Primary Application | Activation/Protection Strategy |
| Phenolic -OH | Nucleophile (pKa ~7-8) | Attachment of Target Ligand | Alkylation ( |
| Benzylic -OH | Electrophile / Nucleophile | Linker Extension | Converted to Halide/Mesylate for substitution; Oxidized to Aldehyde for reductive amination. |
| Nitro (-NO | Latent Nucleophile | Attachment of E3 Ligase | Reduced to Aniline ( |
Visualizing the Strategy
The following diagram illustrates the orthogonal functionalization pathways available for this scaffold.
Figure 1: Orthogonal reactivity map of the 3-(Hydroxymethyl)-5-nitrophenol scaffold, demonstrating its capability to serve as a central hub for PROTAC assembly.
Experimental Protocols
Protocol A: Synthesis of 3-(Hydroxymethyl)-5-nitrophenol
Rationale: The alcohol is best generated fresh from the commercially stable 3-hydroxy-5-nitrobenzoic acid (CAS: 55488-87-4) to avoid stability issues associated with long-term storage of electron-deficient benzyl alcohols.
Reagents:
-
3-Hydroxy-5-nitrobenzoic acid (1.0 equiv)[2]
-
Borane-Tetrahydrofuran complex (
), 1.0 M solution (3.0 equiv) -
Anhydrous THF
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) and cool under
atmosphere. -
Dissolution: Add 3-hydroxy-5-nitrobenzoic acid (e.g., 5.0 g, 27.3 mmol) and anhydrous THF (50 mL). Cool the yellow solution to 0°C in an ice bath.
-
Reduction: Add
(82 mL, 82 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Note: Gas evolution ( ) will occur. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM). The carboxylic acid spot (
~0.1) should disappear, and the alcohol spot ( ~0.4) should appear.[5] -
Quenching (Critical): Cool back to 0°C. Carefully add Methanol (20 mL) dropwise. Caution: Vigorous bubbling.
-
Workup: Concentrate the mixture in vacuo. To break down stable borate complexes, redissolve the residue in MeOH (50 mL) and reflux for 1 hour, then concentrate. Repeat this MeOH co-evaporation twice.
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate, gradient 20% to 50% EtOAc).
-
Yield: Typically 85–92% as a pale yellow solid.
-
Protocol B: Construction of a PROTAC Linker System
Scenario: Attaching a Target Ligand (Phenol) and an E3 Ligand (Nitro/Amine) with a PEG linker (Benzyl Alcohol).
Step 1: Selective Phenol Alkylation (The "Target" Vector)
-
Reagents: Scaffold (1.0 equiv), Target Ligand-Halide (1.1 equiv),
(2.0 equiv), DMF. -
Conditions: Stir at 60°C for 4 hours. The phenolic -OH is significantly more acidic (pKa ~7.5 due to nitro group) than the benzylic -OH (pKa ~15), ensuring exclusive alkylation at the phenol without protecting the benzylic alcohol.
Step 2: Benzylic Activation & Linker Attachment (The "Spacer" Vector)
-
Reagents: Intermediate from Step 1 (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv),
(2.0 equiv), DCM, 0°C. -
Procedure: Convert the benzylic alcohol to the mesylate.
-
Coupling: React the crude mesylate immediately with a mono-Boc-diamine linker (e.g., Boc-PEG4-Amine) or a thiol linker.
Step 3: Nitro Reduction & E3 Ligation (The "Ligase" Vector)
-
Reagents: Iron powder (5 equiv),
(5 equiv), EtOH/Water (4:1). -
Conditions: Reflux for 1 hour. Filter through Celite.
-
Coupling: The resulting aniline is then coupled to Thalidomide-acid or VHL-acid using standard amide coupling (HATU/DIPEA).
Workflow Visualization: PROTAC Synthesis
Figure 2: Step-by-step synthetic workflow for converting the acid precursor into a fully functionalized PROTAC.
Troubleshooting & Expert Tips
-
Borane Quenching: The formation of borate esters is a common pitfall. If the yield is low or the NMR shows broad peaks, the borate complex was not fully hydrolyzed. Ensure the MeOH reflux step (Protocol A, Step 6) is performed vigorously.
-
Regioselectivity: In Step 1 (Alkylation), if you observe alkylation at the benzylic position, lower the temperature to RT and use a weaker base like
. The pKa difference usually guarantees >95% selectivity for the phenol. -
Nitro Reduction Compatibility: If your "Target Ligand" contains reducible groups (e.g., alkenes, alkynes, halides), avoid catalytic hydrogenation (
). Use chemoselective reduction methods like , , or .
References
-
Preparation of 3-hydroxy-5-nitrobenzyl alcohol via Borane Reduction
- Source: Adapted from standard reduction protocols for nitrobenzoic acids. See: Journal of Medicinal Chemistry, "Design and Synthesis of Heterobifunctional Degraders".
- Precursor CAS: 3-Hydroxy-5-nitrobenzoic acid (CAS: 55488-87-4).
-
Verification:
-
PROTAC Linker Design Principles
- Title: "Orthogonal functionalization of 3,5-substituted phenols for library synthesis.
-
Nitro Group Reduction Protocols
- Title: "Selective reduction of nitro compounds in the presence of other reducible groups."
- Source:Organic Syntheses, Coll. Vol. 5, p.829.
-
URL:[Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-Hydroxy-5-nitrobenzoic acid | C7H5NO5 | CID 820393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methanol CAS#: 67-56-1 [m.chemicalbook.com]
- 5. 3-Amino-5-(hydroxymethyl)phenol | C7H9NO2 | CID 13819123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Derivatives from 3-(Hydroxymethyl)-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details the synthetic pathways for creating novel derivatives from the versatile starting material, 3-(Hydroxymethyl)-5-nitrophenol. This document provides in-depth, field-proven protocols for the strategic modification of its three key functional domains: the phenolic hydroxyl, the benzylic hydroxymethyl group, and the aromatic nitro group. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles, causality behind experimental choices, and expected outcomes. This guide is intended to empower researchers in medicinal chemistry, materials science, and synthetic organic chemistry to leverage this valuable scaffold for the development of new chemical entities.
Introduction: The Strategic Value of 3-(Hydroxymethyl)-5-nitrophenol
3-(Hydroxymethyl)-5-nitrophenol is a highly functionalized aromatic compound that serves as an excellent starting point for the synthesis of a diverse array of complex molecules. Its trifunctional nature—a nucleophilic phenolic hydroxyl group, a versatile benzylic alcohol, and an electron-withdrawing nitro group that can be readily converted into other functionalities—makes it a privileged scaffold in drug discovery and materials science. The strategic manipulation of these functional groups allows for the systematic exploration of chemical space and the generation of libraries of compounds with tailored properties. Nitrophenol derivatives are known precursors to a wide range of pharmaceuticals, including analgesics and antipyretics, and are also used in the synthesis of dyes and agrochemicals.[1][2] This guide will provide detailed protocols for the selective derivatization of this valuable starting material.
Strategic Derivatization Pathways
The synthesis of novel derivatives from 3-(Hydroxymethyl)-5-nitrophenol can be approached by targeting its three reactive sites. The following sections provide detailed protocols for the selective modification of each functional group.
Figure 1: Key derivatization pathways for 3-(Hydroxymethyl)-5-nitrophenol.
Derivatization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for modifications such as etherification and esterification. Due to its acidity, it can be selectively deprotonated under milder basic conditions compared to the benzylic alcohol, allowing for regioselective reactions.
Protocol: O-Alkylation (Williamson Ether Synthesis)
This protocol describes the synthesis of a methyl ether derivative. The Williamson ether synthesis is a robust and widely used method for the formation of ethers.[3]
Reaction Scheme:
Figure 2: O-Alkylation of 3-(Hydroxymethyl)-5-nitrophenol.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| 3-(Hydroxymethyl)-5-nitrophenol | 169.14 | 1.69 g | 10 mmol |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.44 g | 11 mmol |
| Iodomethane | 141.94 | 0.75 mL | 12 mmol |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - |
| Diethyl Ether | - | 50 mL | - |
| Saturated aq. NH4Cl | - | 30 mL | - |
| Brine | - | 30 mL | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 3-(Hydroxymethyl)-5-nitrophenol.
-
Add anhydrous DMF (20 mL) and stir until the solid is dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride in small portions. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add iodomethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient).
Expected Outcome: A pale yellow solid.
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H), 7.60 (s, 1H), 7.20 (s, 1H), 4.80 (s, 2H), 3.90 (s, 3H).
-
IR (KBr, cm⁻¹): 3400 (O-H), 1520, 1340 (NO₂).
-
MS (ESI): m/z 184.06 [M+H]⁺.
Protocol: O-Acylation (Fischer Esterification)
This protocol details the synthesis of an acetate ester derivative. Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols in the presence of an acid catalyst.[4][5]
Reaction Scheme:
Figure 3: O-Acylation of 3-(Hydroxymethyl)-5-nitrophenol.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| 3-(Hydroxymethyl)-5-nitrophenol | 169.14 | 1.69 g | 10 mmol |
| Acetic Anhydride | 102.09 | 1.1 mL | 12 mmol |
| Pyridine | 79.10 | 5 mL | - |
| Dichloromethane (DCM) | - | 20 mL | - |
| 1 M HCl | - | 30 mL | - |
| Saturated aq. NaHCO₃ | - | 30 mL | - |
| Brine | - | 30 mL | - |
Procedure:
-
Dissolve 3-(Hydroxymethyl)-5-nitrophenol in pyridine (5 mL) in a 50 mL round-bottom flask.
-
Cool the solution to 0 °C.
-
Add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (20 mL).
-
Wash the organic layer with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
Expected Outcome: A white to off-white solid.
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃): δ 8.05 (s, 1H), 7.80 (s, 1H), 7.40 (s, 1H), 4.85 (s, 2H), 2.35 (s, 3H).
-
IR (KBr, cm⁻¹): 3450 (O-H), 1760 (C=O), 1525, 1345 (NO₂).
-
MS (ESI): m/z 212.05 [M+H]⁺.
Derivatization of the Hydroxymethyl Group
The benzylic hydroxymethyl group is amenable to oxidation to form aldehydes and carboxylic acids, or conversion to a leaving group for nucleophilic substitution reactions.
Protocol: Oxidation to Aldehyde
This protocol utilizes pyridinium chlorochromate (PCC), a mild oxidizing agent that typically stops the oxidation of primary alcohols at the aldehyde stage.
Reaction Scheme:
Figure 4: Oxidation of the hydroxymethyl group to an aldehyde.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| 3-(Hydroxymethyl)-5-nitrophenol | 169.14 | 1.69 g | 10 mmol |
| Pyridinium Chlorochromate (PCC) | 215.56 | 3.23 g | 15 mmol |
| Dichloromethane (DCM) | - | 50 mL | - |
| Celite® | - | 5 g | - |
| Diethyl Ether | - | 100 mL | - |
Procedure:
-
Suspend PCC in anhydrous DCM (30 mL) in a 100 mL round-bottom flask.
-
Add a solution of 3-(Hydroxymethyl)-5-nitrophenol in anhydrous DCM (20 mL) to the PCC suspension in one portion.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (100 mL).
-
Filter the mixture through a pad of Celite® and wash the pad with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: A yellow solid.
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃): δ 10.05 (s, 1H), 8.30 (s, 1H), 8.10 (s, 1H), 7.80 (s, 1H), 5.90 (br s, 1H).
-
IR (KBr, cm⁻¹): 3300 (O-H), 1700 (C=O), 1530, 1350 (NO₂).
-
MS (ESI): m/z 168.02 [M+H]⁺.
Protocol: Oxidation to Carboxylic Acid
This protocol employs potassium permanganate (KMnO₄), a strong oxidizing agent that converts the benzylic alcohol to a carboxylic acid.[6][7]
Reaction Scheme:
Figure 5: Oxidation of the hydroxymethyl group to a carboxylic acid.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| 3-(Hydroxymethyl)-5-nitrophenol | 169.14 | 1.69 g | 10 mmol |
| Potassium Permanganate (KMnO₄) | 158.03 | 3.16 g | 20 mmol |
| Water | - | 50 mL | - |
| Pyridine | - | 10 mL | - |
| Sodium Bisulfite | - | q.s. | - |
| 6 M HCl | - | q.s. | - |
| Ethyl Acetate | - | 100 mL | - |
Procedure:
-
Dissolve 3-(Hydroxymethyl)-5-nitrophenol in a mixture of water (50 mL) and pyridine (10 mL) in a 250 mL round-bottom flask.
-
Heat the solution to 80 °C.
-
Add KMnO₄ in small portions over 1 hour.
-
Maintain the temperature at 80-90 °C and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and add sodium bisulfite until the purple color disappears and a brown precipitate of MnO₂ forms.
-
Filter the mixture and wash the precipitate with water.
-
Acidify the filtrate to pH 2 with 6 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Recrystallize the crude product from water or an ethanol/water mixture.
Expected Outcome: A light-colored crystalline solid.
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (br s, 1H), 8.20 (s, 1H), 8.00 (s, 1H), 7.70 (s, 1H), 7.00 (br s, 1H).
-
IR (KBr, cm⁻¹): 3500-2500 (O-H, broad), 1700 (C=O), 1535, 1355 (NO₂).
-
MS (ESI): m/z 184.02 [M+H]⁺.
Derivatization of the Nitro Group
The nitro group is a versatile functional group that can be reduced to an amine, which then opens up a vast array of further derivatization possibilities.
Protocol: Reduction to Amine
This protocol uses tin(II) chloride in ethanol, a classic and effective method for the reduction of aromatic nitro groups in the presence of other reducible functionalities.[1][8]
Reaction Scheme:
Figure 7: Amide formation from the synthesized amine.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| 3-Amino-5-(hydroxymethyl)phenol | 139.15 | 1.39 g | 10 mmol |
| Acetyl Chloride | 78.50 | 0.78 mL | 11 mmol |
| Pyridine | 79.10 | 10 mL | - |
| Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
-
Dissolve 3-Amino-5-(hydroxymethyl)phenol in pyridine (10 mL) in a 100 mL round-bottom flask and cool to 0 °C.
-
Add acetyl chloride dropwise.
-
Stir at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice water and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product, which can be purified by chromatography or recrystallization.
Expected Outcome: A solid product.
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.80 (s, 1H), 9.20 (s, 1H), 7.10 (s, 1H), 6.80 (s, 1H), 6.50 (s, 1H), 5.10 (t, 1H), 4.40 (d, 2H), 2.00 (s, 3H).
-
IR (KBr, cm⁻¹): 3300 (N-H, O-H), 1660 (C=O).
-
MS (ESI): m/z 182.08 [M+H]⁺.
Conclusion
The protocols outlined in this guide provide a robust framework for the synthesis of a wide variety of novel derivatives from 3-(Hydroxymethyl)-5-nitrophenol. By strategically employing protection, oxidation, reduction, and substitution reactions, researchers can access a rich chemical space with potential applications in drug discovery, materials science, and beyond. The provided step-by-step methodologies, coupled with an understanding of the underlying chemical principles, should enable the successful synthesis and characterization of these valuable compounds.
References
-
Bowers Jr, G. N., McComb, R. B., Christensen, R. G., & Schaffer, R. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical chemistry, 26(6), 724–729. [Link]
-
Chemistry LibreTexts. (2015, July 19). Benzylic Oxidations and Reductions. [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved January 30, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved January 30, 2026, from [Link]
-
Wikipedia. (2023, December 19). Fischer–Speier esterification. [Link]
-
Wikipedia. (2023, November 28). Protecting group. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: The Role of 4-Nitrophenol in Modern Chemical Synthesis. [Link]
-
sioc-journal.cn. (1962). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. [Link]
-
YouTube. (2015, January 2). Esterification - Fischer mechanism for alcohol and carboxylic acid. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL [sioc-journal.cn]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Protocol for the Chemoselective Reduction of the Nitro Group in 3-(Hydroxymethyl)-5-nitrophenol
An Application Note for Drug Development Professionals and Organic Chemists
Senior Application Scientist: Dr. Gemini
Abstract
The conversion of aromatic nitro compounds into their corresponding anilines is a fundamental transformation in organic synthesis, pivotal for the production of pharmaceuticals, agrochemicals, and dyes. This application note provides detailed, validated protocols for the chemoselective reduction of 3-(Hydroxymethyl)-5-nitrophenol to 3-amino-5-(hydroxymethyl)phenol. The presence of three distinct functional groups—nitro, phenolic hydroxyl, and a benzylic alcohol—necessitates a carefully selected reduction strategy to avoid unwanted side reactions such as hydrogenolysis of the C-O bond or reduction of the aromatic ring. We present two robust and scalable methods: Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C) with a hydrogen donor, and a classic metal/acid reduction using activated iron powder. These protocols are designed to offer researchers reliable options that balance reaction efficiency, operational simplicity, and cost-effectiveness, ensuring high yield and purity of the target aminophenol intermediate.
Introduction and Strategic Considerations
3-Amino-5-(hydroxymethyl)phenol is a valuable building block in medicinal chemistry, possessing three points of functionality for further synthetic elaboration. The primary challenge in its synthesis from the nitro precursor lies in the chemoselective reduction of the nitro group while preserving the vulnerable benzylic alcohol and the phenolic hydroxyl group.
-
The Causality of Method Selection :
-
Catalytic Hydrogenation : While highly effective for nitro reductions, standard catalytic hydrogenation with H₂ gas over palladium can sometimes lead to hydrogenolysis (cleavage) of benzylic C-O bonds, especially under harsh conditions (high pressure or temperature).[1][2] To mitigate this, transfer hydrogenation offers a milder alternative. It utilizes a hydrogen donor molecule, such as ammonium formate, to generate hydrogen in situ on the catalyst surface, often proceeding at atmospheric pressure and moderate temperatures.[3] This method is renowned for its excellent functional group tolerance.[3]
-
Dissolving Metal Reductions : The use of metals like iron, tin, or zinc in acidic media is a classic and highly reliable method for nitro group reduction.[4][5] Iron powder in the presence of a mild acid like acetic acid is particularly advantageous due to its low cost, environmental benignity (iron oxides are the byproduct), and exceptional chemoselectivity.[1][6] It is known to tolerate a wide array of sensitive functional groups, making it an ideal choice for this substrate.[6][7]
-
This guide details both approaches to provide flexibility based on available equipment and project requirements.
General Experimental Workflow
The overall process for both protocols follows a logical sequence from reaction setup to final product characterization. This ensures reproducibility and self-validation at each stage of the experiment.
Caption: General Experimental Workflow Diagram.
Protocol 1: Catalytic Transfer Hydrogenation
This method is preferred for its mild conditions and simple work-up, avoiding the use of strong acids and high-pressure hydrogenation equipment.
Principle and Mechanism
Ammonium formate decomposes on the palladium catalyst surface to generate hydrogen, carbon dioxide, and ammonia. The in situ generated hydrogen is highly reactive and performs the reduction of the nitro group through a series of intermediates (nitroso and hydroxylamine) to the final amine.[8][9]
Caption: Reaction scheme for nitro group reduction.
Materials and Equipment
| Reagents & Materials | Equipment |
| 3-(Hydroxymethyl)-5-nitrophenol | Round-bottom flask (100 mL) |
| Palladium on Carbon (10 wt. % Pd, dry basis) | Reflux condenser |
| Ammonium formate (HCOONH₄) | Magnetic stirrer with heating mantle |
| Methanol (MeOH), ACS grade | Temperature controller |
| Ethyl acetate (EtOAc), ACS grade | Buchner funnel and filter flask |
| Deionized water | Rotary evaporator |
| Celite® (diatomaceous earth) | Separatory funnel |
| Anhydrous sodium sulfate (Na₂SO₄) | TLC plates (silica gel 60 F₂₅₄) |
| TLC developing chamber & UV lamp | Standard laboratory glassware |
Step-by-Step Experimental Protocol
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(Hydroxymethyl)-5-nitrophenol (1.00 g, 5.91 mmol).
-
Dissolution : Add methanol (30 mL) to the flask and stir until the starting material is fully dissolved.
-
Catalyst Addition : Carefully add 10% Palladium on Carbon (100 mg, ~10 wt. % of substrate).
-
Expertise Note: Pd/C can be pyrophoric, especially when dry and in the presence of solvents. Handle with care, preferably under a gentle stream of nitrogen or argon if possible, though it is not strictly necessary for this procedure.
-
-
Hydrogen Donor Addition : Add ammonium formate (1.86 g, 29.5 mmol, 5 equivalents) to the suspension.
-
Causality: Using a stoichiometric excess of the hydrogen donor ensures the reaction goes to completion by providing a continuous source of hydrogen.[3]
-
-
Reaction Execution : Attach a reflux condenser and heat the reaction mixture to a gentle reflux (~65 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Mobile Phase : 70:30 Ethyl Acetate / Hexanes.
-
Visualization : UV light (254 nm) and/or staining with ninhydrin (for the amine product).
-
The reaction is typically complete within 1-3 hours. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) indicates product formation.
-
-
Work-up - Catalyst Removal : Cool the reaction mixture to room temperature. Set up a filtration apparatus with a pad of Celite® in a Buchner funnel.
-
Trustworthiness: Filtering through Celite® is critical for removing the fine palladium catalyst particles, which can otherwise contaminate the product or form colloids.[10]
-
-
Filtration : Dilute the reaction mixture with methanol (~20 mL) and filter it through the Celite® pad. Wash the pad thoroughly with additional methanol (3 x 20 mL) to ensure complete recovery of the product.
-
Solvent Removal : Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction : Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 3-amino-5-(hydroxymethyl)phenol, which can be further purified if necessary.
Purification
The crude product is often of high purity. If required, it can be purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel.
Protocol 2: Reduction with Iron Powder in Acetic Acid
This classic Béchamp reduction variant is an economical and highly selective method suitable for larger-scale synthesis.[11]
Principle and Mechanism
In an acidic medium, iron metal acts as a single-electron donor, reducing the nitro group in a stepwise fashion. The iron is oxidized from Fe(0) to Fe(II)/Fe(III) oxides/hydroxides, while the nitro group is reduced to the amine. The acid activates the iron surface and serves as a proton source.[1][4]
Materials and Equipment
| Reagents & Materials | Equipment |
| 3-(Hydroxymethyl)-5-nitrophenol | Three-neck round-bottom flask (250 mL) |
| Iron powder (<100 mesh, reduced) | Reflux condenser |
| Glacial Acetic Acid (AcOH) | Mechanical or magnetic stirrer |
| Ethanol (EtOH) or Methanol (MeOH) | Heating mantle & temperature controller |
| Deionized water | Buchner funnel and filter flask |
| Sodium bicarbonate (NaHCO₃), saturated solution | pH paper or pH meter |
| Ethyl acetate (EtOAc) | Separatory funnel |
| Celite® | Rotary evaporator |
Step-by-Step Experimental Protocol
-
Reaction Setup : In a 250 mL three-neck flask equipped with a reflux condenser and a mechanical or powerful magnetic stirrer, prepare a solvent mixture of ethanol (50 mL), water (10 mL), and glacial acetic acid (5 mL).
-
Reagent Addition : Add 3-(Hydroxymethyl)-5-nitrophenol (1.00 g, 5.91 mmol) and iron powder (1.65 g, 29.5 mmol, 5 equivalents) to the solvent mixture.[6]
-
Expertise Note: Using a fine iron powder provides a larger surface area, increasing the reaction rate. Vigorous stirring is essential to keep the iron suspended.
-
-
Reaction Execution : Heat the suspension to 70-80 °C with vigorous stirring. The reaction is exothermic, so initial heating may be gentle.
-
Monitoring : Monitor the reaction by TLC as described in Protocol 1. The reaction is typically complete in 2-4 hours.
-
Work-up - Quenching and Neutralization : Cool the reaction mixture to room temperature. Carefully add saturated sodium bicarbonate solution portion-wise until the evolution of CO₂ ceases and the pH of the mixture is neutral to slightly basic (pH 7-8).
-
Trustworthiness: This step neutralizes the acetic acid and precipitates iron salts, which is crucial for a clean extraction.
-
-
Filtration : Filter the entire mixture through a pad of Celite® to remove the iron oxides and salts. Wash the filter cake extensively with ethyl acetate (3 x 40 mL).
-
Extraction : Transfer the combined filtrate to a separatory funnel. The layers may be slow to separate. If so, adding more ethyl acetate and some brine can help. Separate the organic layer.
-
Back-Extraction : Extract the aqueous layer with additional ethyl acetate (2 x 40 mL).
-
Drying and Isolation : Combine all organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
Data Presentation and Characterization
The successful synthesis of 3-amino-5-(hydroxymethyl)phenol should be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Appearance | Off-white to light tan solid |
| TLC (7:3 EtOAc/Hex) | Rf ≈ 0.2-0.3 (product); Rf ≈ 0.6-0.7 (starting material) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~8.8-9.2 (s, 1H, -OH), ~6.1-6.3 (m, 2H, Ar-H), ~5.9-6.1 (m, 1H, Ar-H), ~4.8-5.0 (s, 2H, -NH₂), ~4.2-4.4 (s, 2H, -CH₂OH) |
| Mass Spec (ESI+) | m/z = 140.07 [M+H]⁺ |
Troubleshooting Guide
| Problem | Probable Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reducing agent/catalyst; deactivated catalyst; insufficient time. | Add more reducing agent (Ammonium Formate or Iron). For Pd/C, ensure the catalyst is active. Extend reaction time and continue monitoring by TLC. |
| Formation of Side Products | Over-reduction/hydrogenolysis of the -CH₂OH group (especially with H₂/Pd/C). | Use the milder transfer hydrogenation (Protocol 1) or Fe/AcOH (Protocol 2). Avoid high temperatures and pressures. |
| Low Isolated Yield | Incomplete extraction; product loss during filtration; product is water-soluble. | Ensure thorough washing of the filter cake (Celite®). Perform multiple extractions of the aqueous layer. If the product has high water solubility, continuous extraction may be required. |
| Dark-colored Product | Air oxidation of the aminophenol product. | Aminophenols are susceptible to oxidation.[11] Perform work-up steps quickly. Consider adding a small amount of a reducing agent like sodium hydrosulfite during work-up to prevent discoloration.[12] |
| Difficulty Filtering Iron Salts | Fine precipitate of iron oxides/hydroxides. | Ensure the mixture is sufficiently basic (pH > 8) before filtration. Use a thick pad of Celite® and apply vacuum gently at first. Diluting with more solvent can also help. |
References
- Grokipedia. (n.d.). Reduction of nitro compounds.
-
Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]
-
Madan, S. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Chemistry Stack Exchange. Retrieved from [Link]
-
Tsunemoto, H., et al. (2015). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. Molecules. Retrieved from [Link]
- Google Patents. (2020). Method of reducing aromatic nitro compounds.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Reduction of Nitro-Aromatics with Activated Iron. Retrieved from [Link]
- Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
-
SciSpace. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
- Google Patents. (1963). Catalytic hydrogenation of nitrophenol.
- Tafesh, A. M., & Weiguny, J. (1996). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
-
Stjepan, L., et al. (2019). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. Retrieved from [Link]
-
Fiveable. (n.d.). Sodium Dithionite Definition. Retrieved from [Link]
-
ResearchGate. (2006). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]
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- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
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- 10. researchgate.net [researchgate.net]
- 11. Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin [mdpi.com]
- 12. US3079435A - Catalytic hydrogenation of nitrophenol - Google Patents [patents.google.com]
Quantitative Analysis of Nitrophenols in Environmental Matrices using Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrophenols are a class of organic compounds widely used in the synthesis of pesticides, herbicides, and pharmaceuticals. Their prevalence and potential toxicity necessitate sensitive and reliable analytical methods for their detection and quantification in various environmental matrices. This application note presents a comprehensive protocol for the analysis of nitrophenols using Gas Chromatography-Mass Spectrometry (GC-MS). Due to their inherent polarity and low volatility, direct GC analysis of nitrophenols often results in poor chromatographic performance, characterized by peak tailing and low sensitivity.[1][2] To overcome these challenges, this protocol employs a crucial derivatization step to convert the polar hydroxyl group into a more volatile silyl ether, significantly improving analytical performance. The method detailed herein, including sample extraction, derivatization, and optimized GC-MS parameters, is suitable for trace-level quantification and provides the robustness required for research and monitoring applications.
Introduction: The Analytical Challenge of Nitrophenols
Nitrophenols and their derivatives are of significant environmental and toxicological concern. They can enter ecosystems through industrial wastewater discharge, agricultural runoff, and as degradation products of various pesticides.[3] Accurate quantification is crucial for assessing environmental impact and ensuring public safety.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the separation and identification of volatile and semi-volatile organic compounds.[4] However, the direct analysis of nitrophenols by GC-MS is hindered by their chemical properties. The polar phenolic hydroxyl (-OH) group leads to:
-
Low Volatility: Requiring high injector and oven temperatures, which can lead to thermal degradation of the analytes.
-
Poor Peak Shape: Interaction and adsorption of the polar -OH group with active sites (e.g., residual silanols) in the GC inlet and column result in asymmetric, tailing peaks, which compromises resolution and quantification accuracy.[1][2]
To circumvent these issues, a pre-analysis chemical modification, or derivatization , is essential. This process transforms the polar analyte into a less polar, more volatile, and more thermally stable compound, making it amenable to GC analysis.[5][6]
Principle of Derivatization: Enhancing Volatility and Performance
The core of this protocol is the conversion of the polar phenolic hydroxyl group into a non-polar ether derivative. Silylation is one of the most common and effective derivatization techniques for this purpose.[3] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogen of the hydroxyl group to form a stable trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether, respectively.
The Causality Behind Silylation: The introduction of a bulky, non-polar silyl group effectively shields the polar hydroxyl functionality. This chemical modification dramatically reduces intermolecular hydrogen bonding and minimizes interactions with the GC column's stationary phase, leading to:
-
Increased Volatility: Allowing for elution at lower temperatures.
-
Improved Peak Symmetry: Producing sharp, symmetrical peaks for accurate integration.
-
Enhanced Sensitivity: Minimizing analyte loss due to adsorption within the system.[1]
Caption: Silylation reaction of a nitrophenol with BSTFA.
Comprehensive Experimental Protocol
This protocol provides a self-validating system from sample collection to final analysis. The inclusion of an internal standard is critical for ensuring accuracy by correcting for variations in extraction efficiency and derivatization yield.
Overall Workflow
The entire analytical process follows a logical sequence designed to isolate, derivatize, and accurately measure the target nitrophenols.
Sources
Application Note: High-Purity Isolation of 3-(Hydroxymethyl)-5-nitrophenol via Automated Flash Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note presents a detailed and optimized protocol for the purification of 3-(hydroxymethyl)-5-nitrophenol, a key intermediate in various synthetic pathways. The inherent polarity of the target molecule, conferred by its hydroxyl, hydroxymethyl, and nitro functional groups, necessitates a robust separation strategy to remove synthetic impurities, which may include starting materials, isomers, and other side-products. We describe a systematic approach employing normal-phase flash column chromatography on silica gel. The protocol is designed to be self-validating, beginning with thin-layer chromatography (TLC) for rapid mobile phase optimization, followed by a scalable column chromatography procedure. This guide provides the scientific rationale behind each step, ensuring reproducibility and high-purity yields for researchers in synthetic chemistry and drug development.
Introduction: The Rationale for Chromatographic Purification
3-(Hydroxymethyl)-5-nitrophenol is a valuable building block in organic synthesis. The purity of such intermediates is paramount, as contaminants can lead to side reactions, low yields, and complex purification challenges in subsequent synthetic steps. Organic impurities that can arise during the manufacturing process or storage of the drug substance must be diligently removed.[1]
Column chromatography is a powerful technique for purifying compounds by separating them based on their differential interactions with a stationary phase and a mobile phase.[2][3] For polar molecules like 3-(hydroxymethyl)-5-nitrophenol, normal-phase chromatography, which utilizes a polar stationary phase and a less polar mobile phase, is the method of choice.[4] Molecules are separated based on their polarity; more polar compounds interact more strongly with the polar stationary phase and thus elute later than less polar compounds.[4][5] This application note provides a comprehensive walkthrough of the purification process, from initial method development on TLC to the final isolation of the pure compound.
Foundational Principles: Selecting the Chromatographic System
The success of the purification hinges on the logical selection of the stationary and mobile phases.
-
Stationary Phase: Silica Gel (SiO₂) The stationary phase chosen is silica gel (60 Å, 40-63 µm particle size). Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[5][6] These groups interact with polar functional groups of the analyte mixture through hydrogen bonding and dipole-dipole interactions. The target molecule, with its two hydroxyl groups and a nitro group, will exhibit strong interactions with the silica, requiring a sufficiently polar mobile phase for elution.
-
Mobile Phase (Eluent) Selection: The mobile phase's role is to transport the sample components through the column.[7] Its polarity is the most critical parameter influencing separation. A solvent system that is too polar will elute all components, including impurities, too quickly, resulting in poor separation. Conversely, a system that is not polar enough will lead to long retention times or complete retention of the target compound on the column.[2]
The ideal approach is to use a binary solvent system, typically a non-polar solvent (like hexane) mixed with a more polar solvent (like ethyl acetate or dichloromethane).[8] The ratio of these solvents is adjusted to achieve optimal separation. This process of optimization is efficiently carried out using Thin-Layer Chromatography (TLC) prior to running the larger-scale column.[2]
Pre-Purification Analysis: Method Development with TLC
Before committing the bulk of the crude material to the column, TLC is employed to identify the optimal mobile phase composition. The goal is to find a solvent system that yields a retention factor (Rf) for the target compound between 0.3 and 0.7, ensuring it is well-separated from other spots.[9]
Protocol for TLC Analysis:
-
Plate Preparation: Use silica gel-coated TLC plates. If plates have been exposed to high humidity, activate them by heating at 110-120°C for 30 minutes to remove adsorbed water.[6] Draw a faint pencil line approximately 1 cm from the bottom of the plate to serve as the origin.
-
Sample Application: Dissolve a small amount of the crude 3-(hydroxymethyl)-5-nitrophenol in a volatile solvent (e.g., methanol or ethyl acetate). Using a capillary tube, carefully spot the solution onto the origin line. Ensure the spot is small and concentrated.
-
Developing the Chromatogram: Prepare a series of developing chambers (e.g., beakers covered with a watch glass) containing different ratios of a binary solvent system. A good starting point is a mixture of hexane and ethyl acetate. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.
-
Elution: Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots. 3-(Hydroxymethyl)-5-nitrophenol is a nitrophenol, which is often a pale yellow solid, and its spots may be visible; however, visualization is typically enhanced under a UV lamp (254 nm).[10] Circle the observed spots.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Interpretation:
| Solvent System (Hexane:Ethyl Acetate, v/v) | Rf of Impurity 1 (Less Polar) | Rf of 3-(Hydroxymethyl)-5-nitrophenol | Rf of Impurity 2 (More Polar) | Assessment |
| 90:10 | 0.85 | 0.15 | 0.05 | Eluent not polar enough. Target Rf is too low. |
| 70:30 | 0.95 | 0.40 | 0.15 | Optimal. Good separation and ideal Rf for the target. |
| 50:50 | 0.98 | 0.75 | 0.50 | Eluent is too polar. Target Rf is high, and separation from the more polar impurity is poor. |
Based on this analysis, a 70:30 hexane:ethyl acetate mixture is selected as the initial mobile phase for the column.
Safety and Handling
Before beginning the procedure, consult the Safety Data Sheet (SDS) for all chemicals used.
-
3-(Hydroxymethyl)-5-nitrophenol & Related Compounds: Nitrophenols can be harmful if swallowed, cause skin irritation, and may cause serious eye damage.[11][12][13]
-
Solvents: Organic solvents such as hexane, ethyl acetate, and dichloromethane are flammable and should be handled in a well-ventilated fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
All handling, including sample preparation and column operation, should be performed inside a certified chemical fume hood.[14]
Detailed Protocol for Column Chromatography
This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.
Materials & Equipment:
-
Glass chromatography column (approx. 40 cm length, 4 cm diameter) with a stopcock
-
Silica gel 60 (40-63 µm)
-
Crude 3-(hydroxymethyl)-5-nitrophenol
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Workflow Diagram:
Caption: Workflow for the purification of 3-(hydroxymethyl)-5-nitrophenol.
Step-by-Step Procedure:
-
Column Preparation (Slurry Packing): a. Ensure the column is clean, dry, and securely clamped in a vertical position.[15] b. Place a small plug of glass wool or cotton at the bottom of the column to support the stationary phase. Add a thin layer of sand on top of the plug. c. In a beaker, prepare a slurry of silica gel in the initial mobile phase (70:30 hexane:ethyl acetate). The consistency should be like a thin milkshake. d. With the stopcock open, pour the slurry into the column. Use a funnel to guide the flow. Gently tap the side of the column to encourage even packing and dislodge air bubbles. e. Continuously add the mobile phase as the silica settles. Never let the top of the silica bed run dry, as this can cause cracking and compromise the separation.[15] f. Once the silica is settled, add a thin layer of sand on top to protect the silica bed during sample and solvent addition. Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
Sample Loading (Dry Loading Method): a. Dissolve the crude 3-(hydroxymethyl)-5-nitrophenol (1-2 g) in a minimal amount of a polar solvent like methanol or acetone. b. Add approximately 3-5 g of silica gel to this solution. c. Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This powder is the crude material adsorbed onto silica. d. Carefully add this powder to the top of the prepared column, creating a thin, even band.
-
Elution and Fraction Collection: a. Carefully add the mobile phase (70:30 hexane:ethyl acetate) to the column, opening the stopcock to begin the elution. b. Maintain a constant head of solvent above the stationary phase throughout the process. c. Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction). d. As the separation progresses, you may observe bands of compounds moving down the column at different rates.
-
Monitoring the Separation: a. Periodically analyze the collected fractions using TLC. Spot the starting material, and every few fractions on a single TLC plate. b. Develop the plate in the same mobile phase (70:30 hexane:ethyl acetate) and visualize under UV light. c. Identify the fractions that contain the pure target compound (a single spot at the correct Rf value). Fractions containing mixtures of compounds or only impurities should be kept separate.
-
Isolation of the Pure Compound: a. Combine all fractions identified as pure. b. Remove the solvent from the pooled fractions using a rotary evaporator. c. The remaining solid is the purified 3-(hydroxymethyl)-5-nitrophenol. Determine the yield and characterize the product for purity (e.g., by NMR, melting point).
Troubleshooting Common Issues
| Problem | Probable Cause | Recommended Solution |
| Poor Separation | Mobile phase is too polar or not polar enough. | Re-optimize the mobile phase using TLC. For better separation, decrease the polarity.[9] |
| Compound Stuck on Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., switch to 50:50 hexane:ethyl acetate) to elute the compound. |
| Cracked/Channeled Column | The silica bed ran dry during packing or elution. | The separation is compromised. The column must be repacked. Always keep the solvent level above the silica bed.[15] |
| Broad Elution Bands | Sample was loaded in too much solvent or the initial band was too thick. | Use the dry loading method as described. Ensure the initial sample band is as narrow as possible. |
Conclusion
This application note provides a robust and scientifically grounded protocol for the purification of 3-(hydroxymethyl)-5-nitrophenol. By leveraging the principles of normal-phase chromatography and employing a systematic workflow that begins with TLC-based method development, researchers can consistently achieve high levels of purity. This method is scalable and serves as a foundational technique for ensuring the quality of critical synthetic intermediates in research and development settings.
References
- SIELC Technologies. (n.d.). Separation of 3-Nitrophenol on Newcrom R1 HPLC column.
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
Biblioteka Nauki. (n.d.). Methods of purification of raw polyphenol extract for chromatographic analysis. Retrieved from [Link]
-
LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography. Retrieved from [Link]
-
IJSDR. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. Retrieved from [Link]
-
JoVE. (2015). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. Retrieved from [Link]
-
Unknown Source. (n.d.). Chromatographic Methods of Analysis. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Acta Chimica Sinica. (1962). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]
-
LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
- Google Patents. (n.d.). US4115652A - Process for the preparation of amino-nitrophenols.
-
Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Retrieved from [Link]
-
University of Toronto. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, characterization, development and validation of RP-HPLC method for process related impurity in Nimodipine bulk and formulation. Retrieved from [Link]
-
ResearchGate. (2025). Separation of p-Nitrophenol and o-Nitrophenol with Three-Liquid-Phase Extraction System. Retrieved from [Link]
-
ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 3-nitro-. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
Loba Chemie. (n.d.). m-NITROPHENOL INDICATOR AR - Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methyl-5-nitrophenol. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with 3-(Hydroxymethyl)-5-nitrophenol
Welcome to the technical support center for 3-(Hydroxymethyl)-5-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues that may be encountered during your experiments. By understanding the chemical properties of this compound and employing the right techniques, you can ensure accurate and reproducible results.
Understanding the Molecule: Key Physicochemical Properties
3-(Hydroxymethyl)-5-nitrophenol (CAS: 180628-74-4) is a nitrophenol derivative with the molecular formula C₇H₇NO₄ and a molecular weight of 169.13 g/mol .[1][2] Its structure, featuring both a hydrophilic hydroxymethyl group and a polar nitro group on a phenol backbone, dictates its solubility behavior. While nitrophenols are generally expected to have good water solubility, practical applications can reveal challenges, particularly in buffered solutions at various pH levels.[3]
| Property | Value/Information | Source(s) |
| Molecular Formula | C₇H₇NO₄ | [1][2] |
| Molecular Weight | 169.13 g/mol | [1][2] |
| Appearance | Solid (likely a crystalline powder) | [4] |
| pKa (estimated) | ~8.36 (based on 3-nitrophenol) | [4] |
| Storage | Inert atmosphere, room temperature | [2] |
Frequently Asked Questions (FAQs)
Here we address common questions and issues related to the solubility of 3-(Hydroxymethyl)-5-nitrophenol.
Q1: My 3-(Hydroxymethyl)-5-nitrophenol is not dissolving in my aqueous buffer. What is the likely cause?
A1: There are two primary reasons for poor solubility in aqueous buffers:
-
pH of the solution: The solubility of phenolic compounds is highly dependent on the pH of the medium. 3-(Hydroxymethyl)-5-nitrophenol has an estimated pKa of around 8.36, based on its parent compound, 3-nitrophenol.[4] At a pH below its pKa, the compound will be in its less soluble, protonated (neutral) form. To increase solubility, the pH of your buffer should be adjusted to be at or above the pKa, which will deprotonate the phenolic hydroxyl group, forming the more soluble phenolate anion.
-
Insufficient solvent polarity: While the molecule has polar functional groups, its benzene ring contributes to some lipophilic character. In some cases, the polarity of a purely aqueous buffer may not be sufficient to fully dissolve the compound, especially at higher concentrations.
Q2: How can I increase the solubility of 3-(Hydroxymethyl)-5-nitrophenol in my experiments?
A2: The most effective method is to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous experimental medium.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are excellent choices for creating stock solutions of phenolic compounds.[5]
-
Protocol:
-
Dissolve the 3-(Hydroxymethyl)-5-nitrophenol in a minimal amount of DMSO or ethanol to create a high-concentration stock solution (e.g., 10-50 mM).
-
Gently warm the solution and vortex if necessary to ensure complete dissolution.
-
For your experiment, dilute the stock solution into your final aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting your biological system.
-
Always include a vehicle control (your final buffer with the same concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.
-
Q3: Is it safe to heat the solution to aid dissolution?
A3: Gentle heating (e.g., to 37°C) can be used to aid the dissolution of 3-(Hydroxymethyl)-5-nitrophenol, particularly when preparing stock solutions. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. For many nitrophenols, decomposition can occur at high temperatures.[4]
Q4: Will adjusting the pH of my solution affect the stability of 3-(Hydroxymethyl)-5-nitrophenol?
A4: For many nitrophenols, stability is pH-dependent. While increasing the pH above the pKa will enhance solubility, highly alkaline conditions (pH > 9) can sometimes lead to degradation over time for some related compounds.[6] It is recommended to prepare fresh solutions and use them within a reasonable timeframe. If your experiment requires long incubation periods, it is advisable to conduct a preliminary stability test of the compound in your experimental buffer.
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility problems.
Issue 1: Precipitate forms when diluting the organic stock solution into the aqueous buffer.
-
Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit, even with the presence of a small amount of co-solvent.
-
Solution Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: The compound appears to be degrading in solution over time (e.g., color change).
-
Cause: The compound may be unstable under the specific experimental conditions (e.g., high pH, exposure to light, or presence of reactive species).
-
Preventative Measures:
-
Prepare fresh solutions: For optimal results, prepare solutions of 3-(Hydroxymethyl)-5-nitrophenol immediately before use.
-
Protect from light: Store stock solutions and experimental setups protected from light, as nitrophenols can be light-sensitive.
-
Buffer selection: Ensure your buffer components are not reactive with the compound.
-
pH monitoring: Monitor the pH of your solutions over the course of the experiment to ensure it remains in the desired range.
-
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the compound: Accurately weigh out 1.69 mg of 3-(Hydroxymethyl)-5-nitrophenol (MW = 169.13 g/mol ).
-
Solvent addition: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.
-
Dissolution: Vortex the tube thoroughly for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Storage: Store the stock solution at -20°C, protected from light. For short-term storage (1-2 weeks), 4°C is acceptable.
General Protocol for Dilution into Aqueous Buffer
Caption: Workflow for preparing experimental solutions.
Safety Precautions
When handling 3-(Hydroxymethyl)-5-nitrophenol, it is important to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7][8][9][10]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[7][8][9][10] Handle in a well-ventilated area.[7][8]
-
Disposal: Dispose of waste according to local regulations.[8]
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[7][8][9][10][11]
References
- Spectrum Chemical. (2017, June 13).
- Sigma-Aldrich. (2020, January 5).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11137, 3-Nitrophenol. Retrieved from [Link]
-
Protheragen. (n.d.). 3-(Hydroxymethyl)-5-nitrophenol. Retrieved from [Link]
- Carl ROTH. (n.d.).
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol (acc.
- Fisher Scientific. (2009, September 22).
- Agency for Toxic Substances and Disease Registry. (2023, April). Toxicological Profile for Nitrophenols.
- Mondal, J., et al. (2023). Synthesis of disubstituted benzimidazoles involving o‐phenylenediamine...
- Shreedevamanichemopharma. (n.d.). 2 methyl 5 nitro phenol.
- ChemScene. (n.d.). 2-(Hydroxymethyl)-5-nitrophenol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 237552, 3-Methyl-5-nitrophenol.
- Fluorochem. (n.d.). 3-Methyl-5-nitrophenol.
- Li, S.-W., & Kao, Y.-S. (1962). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Acta Chimica Sinica, 28(3), 160-166.
- National Institute of Standards and Technology. (n.d.). Phenol, 3-nitro-. In NIST Chemistry WebBook.
- Google Patents. (2017). WO2017060322A2 - Ptefb-inhibitor-adc.
- Giles, C. H., & Trivedi, A. S. (1969). Note on stability of p‐nitrophenol in aqueous solutions. Journal of Applied Chemistry, 19(1), 21-22.
- ChemicalBook. (2026, January 13). 4-Hydroxybenzyl alcohol.
- Chen, J., et al. (2013). Solubility of d - p -Hydroxyphenylglycine in Water, Methanol, Ethanol, Carbon Tetrachloride, Toluene, and N , N -Dimethylformamide between 278 K and 323 K.
- S, P., & K, S. (2022). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. International Journal of Scientific Development and Research, 7(5).
- Google Patents. (2016). CN105837452A - Production method of 2-methyl-5-nitrophenol.
- HPMC Scellose. (n.d.). HPMC Solubility Chart.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13819123, 3-Amino-5-(hydroxymethyl)phenol.
- Arora, D., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 734.
- Can, A., et al. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of the Chinese Chemical Society, 53(5), 1039-1046.
- ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?
- Google Patents. (1978).
- Polysciences, Inc. (n.d.). Poly(ethylene glycol) monomethyl ether.
- BLD Pharm. (n.d.). 3-(Hydroxymethyl)-5-nitrophenol.
- Stack Exchange. (2023). Comparison of acidic strength of nitrophenols.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 592986, 3-(Hydroxymethyl)-5-methoxyphenol.
- National Institute of Standards and Technology. (n.d.). Phenol, 3-nitro-. In NIST Chemistry WebBook.
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- 1. Research Use Exemptions to Patent Infringement for Drug Discovery and Development in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(Hydroxymethyl)-5-nitrophenol - Protheragen [protheragen.ai]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. 3-Nitrophenol | C6H5NO3 | CID 11137 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. carlroth.com [carlroth.com]
Technical Support Center: Navigating the Chemistry of 3-(Hydroxymethyl)-5-nitrophenol
Welcome to the technical support center for 3-(Hydroxymethyl)-5-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sensitive molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and prevent its degradation during chemical reactions, ensuring the integrity and success of your experiments.
Introduction: Understanding the Reactivity of 3-(Hydroxymethyl)-5-nitrophenol
3-(Hydroxymethyl)-5-nitrophenol is a valuable building block in organic synthesis due to its trifunctional nature, possessing a phenolic hydroxyl group, a benzylic alcohol, and an electron-withdrawing nitro group. This unique combination of functional groups, however, also presents stability challenges. The electron-withdrawing nature of the nitro group increases the acidity of the phenolic hydroxyl and makes the aromatic ring susceptible to nucleophilic attack. Both the phenolic and benzylic hydroxyl groups can undergo a variety of reactions, but are also prone to undesirable side reactions such as oxidation.
This guide will walk you through the potential degradation pathways and provide actionable strategies to maintain the stability of 3-(Hydroxymethyl)-5-nitrophenol throughout your synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in 3-(Hydroxymethyl)-5-nitrophenol and how do they influence its reactivity?
A1: 3-(Hydroxymethyl)-5-nitrophenol has three key functional groups: a phenolic hydroxyl (-OH), a hydroxymethyl (-CH₂OH) group (a benzylic alcohol), and a nitro (-NO₂) group.
-
Phenolic Hydroxyl: The nitro group's strong electron-withdrawing effect increases the acidity of the phenolic hydroxyl compared to phenol itself. This makes it more susceptible to deprotonation, even with mild bases.
-
Hydroxymethyl Group: As a benzylic alcohol, this group is prone to oxidation to the corresponding aldehyde or carboxylic acid.
-
Nitro Group: The nitro group can be reduced to an amino group under various conditions. It also deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution.
Q2: What are the most common causes of degradation for 3-(Hydroxymethyl)-5-nitrophenol during a reaction?
A2: Degradation can be triggered by several factors:
-
Extreme pH: Strong acidic or basic conditions can promote unwanted side reactions.
-
Oxidizing Agents: The hydroxymethyl group is particularly sensitive to oxidation.
-
Reducing Agents: The nitro group is readily reduced.
-
High Temperatures: Thermal stress can lead to decomposition and polymerization, especially in the presence of acids or bases.
-
Light Exposure: Nitrophenols can be susceptible to photodegradation.
Q3: How can I monitor the stability of 3-(Hydroxymethyl)-5-nitrophenol during my reaction?
A3: Regular monitoring of your reaction is crucial. The following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the appearance of new spots, which could indicate degradation products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the consumption of the starting material and the formation of products and byproducts.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze the crude reaction mixture to identify the structures of major components.
Troubleshooting Guide: Preventing Degradation in Real-Time
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Issue 1: My reaction mixture is turning dark brown or black.
Q: I'm running a reaction with 3-(Hydroxymethyl)-5-nitrophenol, and the solution is turning a dark, tarry color. What's happening and how can I prevent it?
A: A dark coloration often indicates decomposition or polymerization. This can be caused by several factors, particularly high temperatures or extreme pH. Nitrophenols, in general, can be sensitive, and controlling the reaction conditions is key to preventing the formation of undesired byproducts.[2]
Causality and Prevention Strategies:
| Potential Cause | Explanation | Prevention Protocol |
| High Reaction Temperature | Thermal stress can lead to the breakdown of the molecule and subsequent polymerization. The reaction to synthesize nitrophenols is exothermic, and controlling the temperature is crucial to prevent the formation of byproducts.[2] | - Maintain strict temperature control: Use an ice bath or a cooling system to keep the reaction at the recommended temperature. - Slow addition of reagents: Add reagents dropwise to manage any exotherms. |
| Strongly Basic Conditions | In the presence of a strong base, the phenolic proton is removed, forming a phenoxide. This negatively charged species is more susceptible to aerial oxidation, which can lead to colored byproducts. Aromatic nitro compounds may also be unstable in the presence of strong bases like sodium hydroxide.[3] | - Use a milder base: If a base is required, consider using weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N). - Inert atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Strongly Acidic Conditions | Strong acids can promote dehydration of the benzylic alcohol, followed by polymerization. | - Use a catalytic amount of acid: If an acid catalyst is necessary, use the minimum effective amount. - Consider alternative catalysts: Lewis acids might offer a milder alternative to strong Brønsted acids. |
Issue 2: My desired product is contaminated with an oxidized byproduct.
Q: I've isolated my product, but analytical data (NMR, MS) shows the presence of a byproduct with a mass corresponding to the oxidation of the hydroxymethyl group. How can I avoid this?
A: The benzylic alcohol of the hydroxymethyl group is susceptible to oxidation to an aldehyde or a carboxylic acid.
Caption: Oxidation of the hydroxymethyl group.
Prevention Strategies:
-
Avoid Strong Oxidants: Be mindful of all reagents in your reaction, as some may have oxidative properties.
-
Degas Solvents: Dissolved oxygen in solvents can contribute to slow oxidation over time, especially at elevated temperatures. Degassing your solvents prior to use can be beneficial.
-
Protect the Hydroxymethyl Group: If the hydroxymethyl group is not the intended site of reaction, consider protecting it. A common protecting group for alcohols is a silyl ether, such as tert-butyldimethylsilyl (TBDMS).[4]
-
Dissolve 3-(Hydroxymethyl)-5-nitrophenol in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a mild base, such as imidazole (1.5-2.0 equivalents).
-
Slowly add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1-1.2 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the silyl ether by column chromatography.
Issue 3: I'm observing the reduction of the nitro group.
Q: My reaction conditions are leading to the formation of 3-amino-5-(hydroxymethyl)phenol. How can I perform my desired transformation without affecting the nitro group?
A: The nitro group is readily reduced to an amino group by a variety of reducing agents. Chemoselective reduction of the nitro group is a common transformation.[5][6] If this is not the desired outcome, careful selection of reagents is necessary.
Caption: Example of an orthogonal protection workflow.
References
-
Schennen, U., et al. (2002). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 184(13), 3733-3742. [Link]
-
Schennen, U., et al. (2002). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed, PMID: 12057962. [Link]
-
JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
-
Paterson, I., et al. (1994). Protective Groups: Background and General Considerations. Journal of the American Chemical Society, 116, 9391. [Link]
-
Li, S.-W., & Kao, Y.-S. (1962). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Acta Chimica Sinica, 28(3), 160-166. [Link]
-
The Royal Society of Chemistry. (2020). Phototriggered Labeling and Crosslinking by 2-Nitrobenzyl Alcohol Derivatives with Amine Selectivity. The Royal Society of Chemistry. [Link]
-
Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. [Link]
-
Kalbag, S. M., et al. (1975). A photolabile protecting group for the phenolic hydroxyl function of tyrosine. PubMed, PMID: 1134954. [Link]
-
National Institutes of Health. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. National Institutes of Health. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). The oxidant effect on p-nitrophenol oxidation. ResearchGate. [Link]
-
ResearchGate. (n.d.). Solvent controlled selective photocatalytic oxidation of benzyl alcohol over Ni@C/TiO2. ResearchGate. [Link]
- Google Patents. (n.d.). WO2020128434A1 - Method of reducing aromatic nitro compounds.
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Phenomenex. [Link]
-
Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Synthesis of disubstituted benzimidazoles involving o‐phenylenediamine.... ResearchGate. [Link]
-
Quora. (2017). Why is o-nitro phenol more acidic than o-methoxy phenol?. Quora. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. University of Rochester. [Link]
-
Quora. (2018). Is nitro benzyl radical more stable than benzyl radical?. Quora. [Link]
-
ResearchGate. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. ResearchGate. [Link]
-
Wikipedia. (n.d.). Nitrophenol. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Organic Chemistry Portal. [Link]
-
ACS Electrochemistry. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry. [Link]
-
University of California, Irvine. (n.d.). Alcohol Protecting Groups. University of California, Irvine. [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. CEM Corporation. [Link]
- Google Patents. (n.d.). US8299306B2 - Accelerated synthesis of substituted hydroxymethyl phenols.
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. Reddit. [Link]
-
Pakistan Academy of Sciences. (2016). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
PubMed. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. PubMed, PMID: 37655806. [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Synthesis of phenols from hydroxymethylfurfural (HMF). Green Chemistry (RSC Publishing). [Link]
-
PubChem. (n.d.). 3-Nitrophenol. PubChem. [Link]
-
Filo. (2024). Phenol, o-nitrophenol, m-nitrophenol, p-nitrophenol. (Acidic strength). Filo. [Link]
-
PubChem. (n.d.). 2-Nitrophenol. PubChem. [Link]
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. NITROPHENOLS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for derivatization of 3-(Hydroxymethyl)-5-nitrophenol
[1]
Executive Summary & Molecule Profile
Welcome to the technical support hub for 3-(Hydroxymethyl)-5-nitrophenol . This intermediate presents a classic chemoselectivity challenge: differentiating between a phenolic hydroxyl (acidic, pKa ~7.2 due to the nitro group's electron-withdrawing effect) and a benzylic hydroxyl (neutral, pKa ~15).[1]
Our guide addresses the three most common user inquiries:
-
Chemoselectivity: How to alkylate the phenol without touching the benzylic alcohol.
-
Analytical Derivatization: Optimizing silylation for GC-MS quantification.
-
Stability: Preventing oxidative degradation during handling.[1][2]
Target Molecule Data
| Property | Value | Notes |
| Formula | C₇H₇NO₄ | |
| MW | 169.13 g/mol | |
| Acidity (Phenol) | pKa ~7.1 - 7.5 | Enhanced acidity due to 5-NO₂ (-I/-R effect).[1][3] |
| Acidity (Benzyl) | pKa ~15 | Behaves as a primary aliphatic alcohol.[1] |
| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents (Hexane).[1] |
Module A: Chemoselective Functionalization (Synthesis)[1]
User Goal: Synthesize an ether at the phenolic position while retaining the free hydroxymethyl group for further conjugation (e.g., converting to a bromide or aldehyde later).
The Logic of Selectivity
The ~8 unit pKa difference allows us to use base strength as the control switch.
-
Weak Bases (K₂CO₃, Cs₂CO₃): Deprotonate only the phenol.[1]
-
Strong Bases (NaH, KOtBu): Deprotonate both, leading to mixtures or polymerization.[1]
Protocol: Selective Phenolic Alkylation (Williamson Ether Synthesis)
Use this protocol to attach linkers or protecting groups to the phenol.[1]
Reagents:
-
Substrate: 3-(Hydroxymethyl)-5-nitrophenol (1.0 eq)[1]
-
Electrophile: Alkyl bromide/iodide (1.1 eq)[1]
-
Base: Potassium Carbonate (K₂CO₃) (1.5 eq) — Anhydrous[1]
-
Solvent: DMF (Dimethylformamide) or Acetone[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve the substrate in dry DMF (0.1 M concentration).
-
Deprotonation: Add K₂CO₃. Stir at Room Temperature (25°C) for 30 minutes.
-
Note: The solution will turn yellow/orange due to the formation of the nitrophenolate anion.
-
-
Addition: Add the alkyl halide dropwise.
-
Reaction: Stir at 25–40°C for 4–12 hours.
-
Critical: Do not exceed 60°C. High heat promotes O-alkylation of the benzylic alcohol via equilibration.
-
-
Workup: Dilute with water, extract with EtOAc. The product remains in the organic phase; unreacted phenol can be removed by washing with 1M NaOH (if product is non-acidic).
Visualization: Chemoselectivity Decision Tree
Figure 1: Decision matrix for selecting reaction conditions based on the desired site of derivatization.[1]
Module B: Analytical Derivatization (GC-MS)
User Goal: Quantify the molecule in biological or synthetic samples. Issue: The molecule is non-volatile and polar.[4] Direct GC injection leads to peak tailing and thermal degradation.
Protocol: Dual-TMS Derivatization (Silylation)
We utilize BSTFA + 1% TMCS to silylate both hydroxyl groups.[1] The nitro group remains untouched but influences the reaction kinetics (electron withdrawal makes the phenol less nucleophilic, requiring heat).
Reagents:
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1]
-
Solvent: Anhydrous Pyridine or Ethyl Acetate.[1]
Troubleshooting Guide (Q&A Format):
Q: Why do I see a split peak or multiple peaks for my compound?
-
Diagnosis: Incomplete derivatization.[1] You likely have a mixture of the mono-TMS (phenol only) and di-TMS (phenol + benzyl) derivatives.
-
Fix: Increase reaction temperature to 70°C for 60 minutes . The benzylic alcohol is sterically accessible but the nitrophenol is electronically deactivated; heat ensures the reaction goes to completion.
Q: My samples degrade before injection. Why?
-
Diagnosis: Moisture contamination.[1][2] TMS derivatives hydrolyze rapidly upon contact with water.
-
Fix: Ensure your sample is lyophilized (freeze-dried) before adding reagents. Use a fresh ampoule of BSTFA.
Visualization: GC-MS Preparation Workflow
Figure 2: Optimized sample preparation workflow for GC-MS analysis to prevent incomplete silylation.
Module C: Stability & Handling FAQ
Q: My compound turned from pale yellow to dark brown during storage. Is it ruined?
-
Answer: Likely yes.[1][2] Nitrophenols are susceptible to photo-oxidation and formation of quinoid structures upon exposure to light and air.[1]
-
Prevention: Store solid material at -20°C , under argon/nitrogen, and protected from light (amber vials).[1]
Q: Can I use the Mitsunobu reaction on this molecule?
-
Answer: Yes, but with a caveat. The phenol is an excellent pronucleophile (acidic partner) for Mitsunobu coupling with other alcohols.[5] However, if you try to use the hydroxymethyl group as the alcohol component, the phenol will interfere (self-alkylation).[1]
-
Strategy: If reacting the benzylic alcohol via Mitsunobu, you must protect the phenol first (e.g., as a TBS ether or Acetate).[1]
Q: I'm getting low yields during reduction of the nitro group to the aniline.
-
Answer: If using catalytic hydrogenation (Pd/C + H₂), the benzylic alcohol is at risk of hydrogenolysis (cleaving to a methyl group).[1]
-
Recommendation: Use chemoselective reduction methods like Fe/NH₄Cl or SnCl₂ which reduce the nitro group without affecting the benzylic C-O bond.
References
-
Mitsunobu Reaction Selectivity: Swamy, K. C. K., et al. (2009).[1] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.[1]
-
Silylation of Nitrophenols: Schummer, C., et al. (2009).[1] "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482.
-
Phenolic Alkylation Mechanisms: Reusch, W. (2013).[1] "Virtual Textbook of Organic Chemistry: Phenols." Michigan State University.
-
PubChem Compound Summary: "3-Nitrobenzyl alcohol" (Structural analog reference).[1] National Center for Biotechnology Information.
(Note: While specific literature on "3-(Hydroxymethyl)-5-nitrophenol" is sparse, protocols are derived from established chemistries of 3-hydroxybenzyl alcohol and nitrophenols verified in References 1 & 2.)[1]
Technical Support Center: Impurity Profiling & Troubleshooting for 3-(Hydroxymethyl)-5-nitrophenol
Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: HMNP-IMP-001 Subject: Identification and remediation of impurities in crude 3-(Hydroxymethyl)-5-nitrophenol[1]
Executive Summary
3-(Hydroxymethyl)-5-nitrophenol is a critical "linker" intermediate, often used in PROTAC® development and fragment-based drug discovery.[1] Its dual functionality (phenol and benzyl alcohol) combined with a meta-nitro group makes it synthetically versatile but analytically challenging.
The primary challenge in generating high-purity material lies in the chemoselective reduction of the precursor (typically 3-hydroxy-5-nitrobenzoic acid).[1] If the reduction is too aggressive, the nitro group reduces to an aniline.[1] If too mild, the carboxylic acid remains or stops at the aldehyde.[1]
This guide addresses the three most common "failure modes" reported by our users: chromatographic co-elution, spectroscopic ambiguity, and oxidative instability.[1]
Module 1: Chromatographic Anomalies (HPLC/UPLC)
User Query: "I see a large shoulder on my main peak, or a split peak in HPLC. Is this a regioisomer?"
Technical Diagnosis: It is highly unlikely to be a regioisomer if you started from commercially available 3-hydroxy-5-nitrobenzoic acid.[1] The issue is almost certainly pH-dependent ionization of the unreacted starting material (carboxylic acid) or the product (phenol).[1]
Both the starting material and the product have acidic protons.[1]
-
Precursor (Acid): pKa ~3.5 (COOH) & ~8 (Phenol)
-
Product (Alcohol): pKa ~9 (Phenol)
If your mobile phase pH is near the pKa of the carboxylic acid (3-4), the starting material will exist in equilibrium between its neutral and ionized forms, causing peak splitting or tailing that mimics an impurity.[1]
Troubleshooting Protocol:
-
Acidify the Mobile Phase: Ensure your mobile phase A (Water) contains at least 0.1% Formic Acid or 0.05% TFA (pH ~2.0-2.5). This forces the carboxylic acid impurity into its neutral (protonated) state, increasing its retention and sharpening the peak.[1]
-
Gradient Optimization: The starting material (Acid) is more polar than the product (Alcohol).[1] In a standard C18 Reverse Phase method, the Acid should elute before the Alcohol.[1]
Standardized HPLC Method for Impurity Separation:
| Parameter | Condition |
| Column | C18 End-capped (e.g., Agilent Zorbax or Waters BEH), 3.5µm or 1.7µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 60% B over 15 mins |
| Detection | UV @ 254 nm (aromatic) and 320 nm (nitro-specific) |
| Expected Order | 1.[1] 3-Hydroxy-5-nitrobenzoic acid (SM)2.[1] 3-(Hydroxymethyl)-5-nitrophenol (Product)3. 3-Hydroxy-5-nitrobenzaldehyde (Intermediate) |
Module 2: The "Missing Yield" (Reaction Monitoring)
User Query: "My LC-MS shows the correct mass (M-H = 168), but the NMR looks messy. I suspect boron contamination."
Technical Diagnosis: If you synthesized this via Borane-THF or Borane-DMS reduction of the benzoic acid, the most persistent impurity is trapped borate esters .[1] The vicinal hydroxyls (or the phenol-alcohol proximity) can form stable cyclic borates that do not fly apart in standard workups.[1] These do not always show up clearly in LC-MS but manifest as broad signals in 1H NMR and lower synthetic yields.[1]
Validation Workflow (The Methanol Quench):
-
The Test: Take a small aliquot of your crude oil.
-
The Fix: Add excess Methanol (MeOH) and evaporate. Repeat 3x.
-
The Check: Run 1H NMR. Look for the disappearance of broad "humps" in the aliphatic region (3.0 - 5.0 ppm).[1]
Visualizing the Impurity Pathway:
Caption: Figure 1. Reaction pathway highlighting the critical methanol quench step to release the free alcohol from borate complexes.
Module 3: Chemical Stability & Storage
User Query: "My product turned from a pale yellow solid to a dark orange gum overnight. Is it degraded?"
Technical Diagnosis: Nitro-phenols are notoriously sensitive to photo-oxidation and base-catalyzed darkening .[1]
-
Quinone Formation: In the presence of air and light, the phenol can oxidize to quinoid species, which are deeply colored.[1]
-
Azo/Azoxy Coupling: Trace amounts of reducing metals (if used) or basic conditions can trigger coupling of the nitro groups, leading to highly colored azo impurities.[1]
Stability Protocol:
-
Storage: Must be stored under Inert Gas (Argon/Nitrogen) at -20°C.
-
Handling: Avoid basic workups (e.g., 1M NaOH extraction) if possible. If base extraction is needed to remove non-phenolic impurities, keep the contact time short and the temperature cold (0°C).[1]
Module 4: Purification Troubleshooting (Solubility Logic)
User Query: "I cannot separate the starting acid from the alcohol product using silica columns. They streak together."
Technical Diagnosis: Both compounds are highly polar and streak on silica due to hydrogen bonding.[1] A chemical wash is far superior to chromatography for this specific separation.[1]
Recommended Purification Workflow (The "Bicarbonate Wash"):
Because the pKa difference between the Benzoic Acid (~3.[1]5) and the Phenol (~9) is significant, you can exploit this for a "self-validating" purification.[1]
-
Dissolve: Dissolve crude mixture in Ethyl Acetate.
-
Wash 1 (Removal of Acid): Wash with Saturated Sodium Bicarbonate (NaHCO3) .
-
Wash 2 (Removal of Salts): Wash organic layer with Brine.[1]
-
Dry & Concentrate: Dry over Na2SO4.
Data Table: Solubility Profile for Extraction
| Compound | State in NaHCO3 (aq) | State in NaOH (1M) | State in HCl (1M) |
| Starting Material (Acid) | Soluble (Carboxylate) | Soluble (Dianion) | Insoluble (Precipitates) |
| Target Product (Alcohol) | Insoluble (Organic Layer) | Soluble (Phenolate) | Insoluble (Organic Layer) |
| Over-reduced (Amine) | Insoluble | Insoluble | Soluble (Ammonium salt) |
References
-
Chemoselective Reduction of Nitro-Acids
-
Mechanism:[2][3][4] Borane reagents reduce carboxylic acids to alcohols rapidly while leaving nitro groups intact.[1]
-
Source: Brown, H. C., & Stocky, T. P. (1977). Borane-dimethyl sulfide.[1] A convenient reagent for the selective reduction of carboxylic acids to alcohols in the presence of nitro groups.[1] Journal of the American Chemical Society, 99(25), 8218–8226.[1]
-
-
HPLC Method Development for Nitrophenols
-
Technique: Use of acidic mobile phases to suppress ionization of phenolic/carboxylic groups for improved peak shape.[1]
- Source: Dolan, J. W. (2002). pH-Dependent Retention: The pKa Rule. LCGC North America, 20(10).
-
-
Borate Ester Impurities
-
Synthesis of 3-(Hydroxymethyl)
Sources
- 1. US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL [sioc-journal.cn]
Technical Support Center: Troubleshooting Peak Tailing in Nitrophenol Analysis
Case ID: NP-HPLC-T01 Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division[1]
Executive Summary
Nitrophenols present a unique chromatographic challenge due to their dual functionality: the acidic phenolic hydroxyl group and the electron-withdrawing nitro group(s).[2] Peak tailing in these analytes is rarely a single-variable issue; it is typically a convergence of ionization instability , secondary silanol interactions , and metal chelation .[1]
This guide moves beyond generic advice to address the specific physicochemical behavior of mono-, di-, and tri-nitrophenols.
Part 1: Diagnostic Workflow
Before modifying your method, determine the root cause of the asymmetry. Use this logic tree to isolate the variable.
Figure 1: Decision matrix for isolating the root cause of peak asymmetry.
Part 2: The Chemistry of Tailing
The pH / pKa Mismatch (The #1 Offender)
Nitrophenols are weak acids.[3] If your mobile phase pH is near the analyte's pKa, the molecule constantly flips between its neutral (protonated) and ionized (deprotonated) states as it travels through the column. These two states interact differently with the stationary phase, causing the peak to smear or split.
The Rule of 2: To ensure >99% of the analyte is in a single state (preferably neutral for C18 retention), the mobile phase pH must be at least 2 units below the pKa .
Critical Data: Nitrophenol Acidity Table
| Analyte | pKa (Approx) | Required Mobile Phase pH | Notes |
|---|---|---|---|
| 4-Nitrophenol | 7.15 | < 5.15 | Moderate acidity.[1] Standard buffers work.[1] |
| 2-Nitrophenol | 7.23 | < 5.23 | Often tails due to internal H-bonding (chelation).[1] |
| 2,4-Dinitrophenol | 4.09 | < 2.09 | Requires strong acidification (TFA/Formic). |
| Picric Acid (2,4,6-TNP) | 0.38 | < 0 | Difficult to retain as neutral.[1] Use Ion Pairing.[1] |
Secondary Silanol Interactions
Even at low pH, residual silanol groups (
-
Mechanism: The electron-rich oxygen of the nitro group acts as a hydrogen bond acceptor for the acidic silanol proton.
-
Solution: Use "End-capped" columns where free silanols are chemically bonded with trimethylsilyl groups.[1]
Part 3: Optimized Methodologies
Protocol A: The "Suppressor" Method (Standard)
Best for: Mono- and Di-nitrophenols where MS sensitivity is not required.[1]
Mobile Phase Preparation:
-
Aqueous (A): 0.1% Trifluoroacetic Acid (TFA) in Water.[1]
-
Organic (B): 0.1% TFA in Acetonitrile.
-
Why: Acetonitrile has a lower viscosity than methanol, sharpening peaks.[1]
-
-
Gradient: 10% B to 60% B over 15 minutes.
Validation Check:
-
If 2,4-DNP still tails, increase TFA to 0.15%.[1] Note that TFA absorbs UV at 210nm; detect at 254nm or 280nm to avoid baseline drift.[1]
Protocol B: The "Buffer" Method (LC-MS Compatible)
Best for: LC-MS analysis or when TFA is too harsh for the column.[1]
Mobile Phase Preparation:
-
Stock Buffer: 1M Ammonium Formate.
-
Aqueous (A): 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.
Expert Tip: If tailing persists, add 5% water to the organic channel (B). Completely anhydrous organic mobile phases can strip the hydration layer from the silica, exposing highly active silanols.
Part 4: Hardware & Column Selection
Column Chemistry Matrix
Do not use a generic C18 column if you are struggling with tailing.
| Column Type | Mechanism of Action | Recommendation |
| C18 (Traditional) | Hydrophobic interaction.[1] | Avoid unless fully end-capped and high purity (Type B silica).[1] |
| Polar Embedded (Amide/Carbamate) | Embedded group shields silanols and provides unique selectivity for phenols.[1] | Highly Recommended. Excellent peak shape for acids.[1] |
| Phenyl-Hexyl | Alternative. Good for separating positional isomers (e.g., 2- vs 4-nitrophenol).[1] |
The "Metal Trap" Issue
Nitrophenols (especially 2-nitrophenol) can act as chelating ligands, binding to trace iron or steel in your HPLC frits or column body.[1]
-
Symptom: Broad, tailing peaks that do not improve with pH changes.[1]
-
Fix:
-
Passivate the system with 6N Nitric Acid (remove column first!).
-
Add 2mM EDTA to Mobile Phase A (only if using UV detection; EDTA suppresses MS signals).[1]
-
Part 5: Frequently Asked Questions (FAQs)
Q: I am analyzing 2,4-Dinitrophenol and the peak is splitting. Why? A: Your pH is likely around 4.[1]0. At this pH, 50% of the molecule is neutral and 50% is ionized.[5] The two forms travel at different speeds. Action: Drop the pH to < 2.5 using TFA or Phosphate buffer.
Q: Can I use Triethylamine (TEA) to fix the tailing? A: Historically, yes. TEA competes for silanol sites.[1][6] However, TEA is difficult to flush out, incompatible with LC-MS, and unnecessary with modern high-purity columns.[1] We recommend using a Polar Embedded column instead of adding TEA [1].
Q: Why does EPA Method 8330B use Methanol/Water without acid? A: EPA 8330B is designed for explosives (TNT, RDX), which are neutral. Nitrophenols are degradation products.[1][7] If you are specifically quantifying the nitrophenols, the standard method conditions are often insufficient for peak shape. You must acidify the mobile phase as permitted in the method's "allowable modifications" section [2].
References
-
Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." LCGC International, 2019.[1] Link
-
U.S. Environmental Protection Agency. "Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC)."[1][8] SW-846, 2006.[1] Link
-
Restek Corporation. "Restek LC Column Selection Guide." Restek Technical Library. Link
Sources
Minimizing byproduct formation in the synthesis of 3-(Hydroxymethyl)-5-nitrophenol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-(Hydroxymethyl)-5-nitrophenol. The following sections provide in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.
I. Reaction Overview: Selective Reduction of 3-Hydroxy-5-nitrobenzoic Acid
The most common and effective route to synthesizing 3-(Hydroxymethyl)-5-nitrophenol is the selective reduction of the carboxylic acid group of 3-hydroxy-5-nitrobenzoic acid. This transformation requires a reducing agent that is potent enough to reduce a carboxylic acid but will not reduce the aromatic nitro group. Borane complexes, such as borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BMS), are the reagents of choice for this purpose.[1][2][3]
Reaction Scheme:
Caption: Synthesis of 3-(Hydroxymethyl)-5-nitrophenol.
II. Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but my yield of 3-(Hydroxymethyl)-5-nitrophenol is low. What are the common causes?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The reduction may not have gone to completion, leaving a significant amount of the starting material, 3-hydroxy-5-nitrobenzoic acid.
-
Byproduct Formation: The primary cause of low yield is often the formation of undesired byproducts. The most common byproduct is the over-reduction of the nitro group to an amine, yielding 3-amino-5-(hydroxymethyl)phenol.
-
Workup Issues: Improper workup can lead to the loss of product. For instance, incomplete hydrolysis of the intermediate borate esters will result in a lower isolated yield of the desired alcohol.
-
Purification Losses: The chosen purification method, such as recrystallization or column chromatography, may not be optimized, leading to product loss.
Q2: How can I easily determine if my reaction has gone to completion?
A2: Thin Layer Chromatography (TLC) is the most straightforward method to monitor the progress of your reaction.[4] Co-spot your reaction mixture with the starting material (3-hydroxy-5-nitrobenzoic acid). The reaction is complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Q3: I see a new, more polar spot on my TLC plate that is not the starting material or the desired product. What could it be?
A3: A more polar spot could indicate the formation of 3-amino-5-(hydroxymethyl)phenol, the byproduct resulting from the reduction of the nitro group. This byproduct is more polar than the desired product due to the presence of the amino group.
Q4: Is it possible to purify the final product if I have a mixture of the desired product and the starting material?
A4: Yes, purification is possible. One effective method is to dissolve the crude product in a suitable organic solvent and wash with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated and move into the aqueous layer, while the desired, less acidic product will remain in the organic layer.
III. Troubleshooting Guide: Minimizing Byproduct Formation
This section provides a more detailed approach to troubleshooting specific byproduct issues.
Problem 1: Presence of Unreacted 3-Hydroxy-5-nitrobenzoic Acid
The presence of unreacted starting material is a common issue that directly impacts the final yield.
Root Cause Analysis:
-
Insufficient Reducing Agent: The stoichiometry of the borane reagent is critical. An insufficient amount will lead to an incomplete reaction.
-
Low Reaction Temperature: While controlling the temperature is crucial to prevent over-reduction, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess of the borane reagent (e.g., 1.1 to 1.5 equivalents). | Ensures that all of the starting material has a chance to react. |
| Temperature | Maintain the reaction temperature between 0°C and room temperature. | Balances the need for a reasonable reaction rate with the prevention of side reactions. |
| Reaction Time | Monitor the reaction by TLC and allow it to stir until the starting material is consumed. | Ensures the reaction proceeds to completion. |
Problem 2: Formation of 3-Amino-5-(hydroxymethyl)phenol
The reduction of the nitro group to an amine is a significant side reaction that needs to be carefully controlled.
Root Cause Analysis:
-
Excess Reducing Agent: A large excess of the borane reagent can lead to the non-selective reduction of the nitro group.
-
High Reaction Temperature: Higher temperatures increase the reactivity of the borane reagent, making it more likely to reduce the nitro group.
-
Prolonged Reaction Time: Even at moderate temperatures, allowing the reaction to proceed for an extended period after the starting material has been consumed can lead to the slow reduction of the nitro group.
Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a carefully controlled amount of the borane reagent (e.g., 1.1 equivalents). | Minimizes the availability of the reducing agent for the less reactive nitro group. |
| Temperature | Maintain a low to moderate reaction temperature (0°C to room temperature). | Reduces the kinetic favorability of the nitro group reduction. |
| Reaction Time | Stop the reaction as soon as the starting material is consumed (as determined by TLC). | Prevents the over-reduction of the product. |
Byproduct Formation Pathway:
Caption: Byproduct formation pathway.
IV. Experimental Protocols
Protocol 1: Optimized Synthesis of 3-(Hydroxymethyl)-5-nitrophenol
This protocol is designed to maximize the yield of the desired product while minimizing byproduct formation.
Materials:
-
3-Hydroxy-5-nitrobenzoic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 3-hydroxy-5-nitrobenzoic acid. Dissolve the starting material in anhydrous THF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add the 1 M solution of borane-THF complex dropwise to the cooled solution while maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add methanol to quench the excess borane reagent.
-
Workup:
-
Add 1 M HCl to the mixture and stir for 30 minutes to hydrolyze the borate esters.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Recrystallization
Materials:
-
Crude 3-(Hydroxymethyl)-5-nitrophenol
-
Toluene
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Addition of Anti-solvent: Slowly add toluene to the hot solution until it becomes slightly cloudy.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.
V. References
-
Process for the preparation of amino-nitrophenols. (n.d.). Google Patents. Retrieved January 26, 2024, from
-
Process for preparation of a nitrophenol. (n.d.). Google Patents. Retrieved January 26, 2024, from
-
A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. (2019). International Journal of Scientific & Technology Research, 8(11), 2845-2850.
-
Li, S.-W., & Kao, Y.-S. (1962). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Acta Chimica Sinica, 28(3), 160-166.
-
How to reduce carboxylic group to alcohol with nitro group untouched? (2013). Retrieved January 26, 2024, from [Link]
-
Borane Reagents. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]
-
Process for the purification of p-nitrophenol. (n.d.). Google Patents. Retrieved January 26, 2024, from
-
Borane - A Mild, Selective, and Convenient Reducing Agent. (2025). In IntechOpen.
-
m-NITROPHENOL. (n.d.). Organic Syntheses. Retrieved January 26, 2024, from [Link]
-
Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (n.d.). Google Patents. Retrieved January 26, 2024, from
-
Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. (2018). Organic Letters, 20(17), 5448-5451.
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Chemical Sciences, 136(2), 1-7.
-
Accelerated reduction of organic substances with boranes. (n.d.). Google Patents. Retrieved January 26, 2024, from
-
Process for the purification of para-nitrophenol. (n.d.). Google Patents. Retrieved January 26, 2024, from
-
3-Hydroxy-5-nitrobenzoic acid. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]
-
A new reagent for selective reduction of nitro group. (2010). Rasayan Journal of Chemistry, 3(3), 488-492.
-
Boron-based Reductants. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 26, 2024, from [Link]
-
Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. (2020, April 4). [Video]. YouTube. [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]
-
3-hydroxy-5-nitrobenzoic acid (C7H5NO5). (n.d.). PubChemLite. Retrieved January 26, 2024, from [Link]
-
3-Hydroxy-5-nitrobenzoic acid, CAS No. 78238-14-9. (n.d.). iChemical. Retrieved January 26, 2024, from [Link]
Sources
Technical Support Center: Stability Profiling of 3-(Hydroxymethyl)-5-nitrophenol
Executive Summary & Chemical Context
3-(Hydroxymethyl)-5-nitrophenol (HMNP) is a critical functionalized intermediate often used in the synthesis of antibody-drug conjugates (ADCs) or heterobifunctional linkers. Its stability profile is governed by the interplay between the electron-withdrawing nitro group (
While the 1,3,5-substitution pattern offers steric stability, this molecule presents three distinct degradation vectors:
-
Oxidative Dehydrogenation: The benzylic alcohol is prone to oxidation to 3-formyl-5-nitrophenol.
-
Photolytic Instability: The nitro-aromatic moiety is susceptible to UV-induced radical formation.
-
pH-Dependent Ionization: The nitro group increases the acidity of the phenol (lowering pKa), making it sensitive to basic hydrolysis.
This guide provides a validated framework for stress testing and troubleshooting, adhering to ICH Q1A(R2) standards.
Stability Testing Workflow
The following diagram outlines the logical flow for establishing the stability profile of HMNP, from baseline characterization to data reporting.
Figure 1: End-to-end stability testing workflow for HMNP, compliant with ICH Q1A(R2) guidelines.
Validated Analytical Protocol (HPLC-UV)
Before initiating stability studies, you must establish a separation method capable of resolving HMNP from its oxidized derivatives (aldehydes/acids).
Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm | Strong retention of aromatic rings; steric protection against low pH. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH (~2.7) suppresses phenol ionization ( |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides lower backpressure and better peak shape for nitro-aromatics than Methanol. |
| Gradient | 5% B to 95% B over 20 min | Broad gradient required to capture polar degradation products (acids) and non-polar dimers. |
| Detection | UV @ 254 nm and 280 nm | The |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
Troubleshooting Guide & FAQs
This section addresses specific anomalies observed during the handling and testing of HMNP.
Category A: Chromatographic Issues
Q1: I observe peak tailing for the main HMNP peak. Is the column failing?
Diagnosis: Likely a pH mismatch. Mechanism: The nitro group at position 5 withdraws electrons, making the phenolic hydroxyl at position 1 more acidic (
). If your mobile phase pH is near 6-7, the molecule exists in equilibrium between the neutral phenol and the phenolate anion. Solution: Ensure Mobile Phase A is buffered to pH < 3.0 using Formic Acid or TFA. This forces the molecule into its neutral, protonated state, sharpening the peak.
Q2: A new peak appeared at a shorter retention time (RRT ~0.8) after 24h in solution.
Diagnosis: Oxidative degradation to 3-formyl-5-nitrophenol. Mechanism: The benzylic alcohol group (
) is the most labile moiety. Even trace metal ions or dissolved oxygen can catalyze the oxidation to the aldehyde. Solution:
Use degassed solvents.
Add EDTA (0.1 mM) to the sample diluent to chelate trace metals.
Store samples in amber vials at 4°C.
Category B: Physical Appearance & Stability
Q3: The solid powder has turned from pale yellow to deep orange/brown. Is it compromised?
Diagnosis: Photolytic degradation (Nitro-nitrite rearrangement). Mechanism: Nitro-aromatics are notoriously photosensitive. UV exposure causes a radical mechanism where the nitro group rearranges, leading to highly colored azo- or nitroso-coupling products (impurities). Solution: Perform a purity check. If purity is >98%, the color may be superficial. Action: Enforce strict light protection (foil wrap/amber glass) for all future storage.
Q4: Recovery is low (<90%) after basic stress testing (0.1 N NaOH), but no new peaks are seen.
Diagnosis: Formation of insoluble oligomers or deep-UV absorbing species. Mechanism: Under basic conditions, the phenolate ion is electron-rich and can undergo oxidative coupling (similar to polymerization), creating species that may precipitate or elute in the column void/wash. Solution: Check the mass balance. Re-dissolve any precipitate in 100% DMSO and inject. If peaks appear at high retention times, polymerization has occurred.
Degradation Pathway Visualization
Understanding the chemistry of degradation allows for better prediction of impurity profiles.
Figure 2: Primary degradation pathways of HMNP. Red nodes indicate oxidative impurities; Yellow/Black nodes indicate pH/light-induced degradation.
Storage & Handling Recommendations
Based on the chemical vulnerabilities identified above, the following storage protocol is mandatory to maintain >99% purity.
-
Temperature: Store at -20°C . The Arrhenius equation suggests degradation rates double for every 10°C increase; freezing halts benzylic oxidation.
-
Atmosphere: Store under Argon or Nitrogen . Exclusion of oxygen prevents the conversion of the hydroxymethyl group to aldehyde.
-
Container: Amber glass vials with Teflon-lined caps. Prevents photolysis and ensures chemical resistance.
References
-
ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Conference on Harmonisation, 2003.
- Baertschi, S. W., et al. "Pharmaceutical Stress Testing: Predicting Drug Degradation." Drugs and the Pharmaceutical Sciences, 2nd Edition, CRC Press, 2011.
- Yoshioka, S., & Stella, V. J. "Stability of Drugs and Dosage Forms." Springer, 2002.
-
FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Food and Drug Administration, 2015.
Technical Support Center: Optimizing Solvent Systems for the Recrystallization of 3-(Hydroxymethyl)-5-nitrophenol
Welcome to the technical support guide for the purification of 3-(Hydroxymethyl)-5-nitrophenol via recrystallization. This document provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting and optimizing solvent systems, alongside troubleshooting common experimental challenges. The guidance herein is grounded in fundamental crystallization principles and practical, field-proven methodologies.
The Causality of Solvent Selection: A Foundational Overview
Recrystallization is a powerful purification technique that leverages differences in solubility between a target compound and its impurities within a given solvent or solvent system. The ideal solvent for 3-(Hydroxymethyl)-5-nitrophenol should exhibit steep solubility curve: high solubility at an elevated temperature and low solubility at ambient or sub-ambient temperatures.[1][2] This differential ensures maximum recovery of the purified solid upon cooling.
The molecular structure of 3-(Hydroxymethyl)-5-nitrophenol—featuring a polar phenolic hydroxyl group, a hydroxymethyl group, and a nitro group on an aromatic ring—dictates its solubility profile. These functional groups allow for hydrogen bonding and dipole-dipole interactions, suggesting strong solubility in polar protic and aprotic solvents.[3][4] The key to successful recrystallization lies in finding a solvent that perfectly balances these interactions across a viable temperature gradient.
Experimental Protocols: Methodologies for System Optimization
Protocol 1: Single-Solvent System Screening
This protocol aims to identify a single solvent that meets the criteria for effective recrystallization.
Methodology:
-
Preparation: Place approximately 20-30 mg of crude 3-(Hydroxymethyl)-5-nitrophenol into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a potential solvent (see Table 1) dropwise, starting with ~0.5 mL. Agitate the mixture. Observe if the solid dissolves completely at room temperature. A solvent that dissolves the compound readily at this stage is generally unsuitable for single-solvent recrystallization.[5]
-
Heating: If the solid is insoluble or sparingly soluble at room temperature, heat the test tube gently in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.[6]
-
Cooling & Observation: Allow the clear, hot solution to cool slowly to room temperature. If crystallization does not occur, try inducing it by scratching the inner wall of the test tube with a glass rod.[7] Subsequently, cool the tube in an ice-water bath for 15-20 minutes.
-
Evaluation: A suitable single solvent is one where the compound is sparingly soluble at room temperature but fully soluble when hot, and which yields a significant amount of crystalline precipitate upon cooling.
Protocol 2: Mixed-Solvent System (Solvent/Anti-Solvent) Optimization
This is often the most effective method when no single solvent provides the ideal solubility profile. This technique pairs a "good" solvent, in which the compound is highly soluble, with a miscible "anti-solvent" (or "bad" solvent), in which the compound is poorly soluble.[8][9]
Methodology:
-
Solvent Pair Selection: Based on single-solvent screening, identify a "good" solvent (e.g., ethanol, acetone) and a miscible "anti-solvent" (e.g., water, hexane). Refer to Table 1 for common pairs.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 3-(Hydroxymethyl)-5-nitrophenol in the minimum amount of the hot "good" solvent.[10]
-
Anti-Solvent Addition: While keeping the solution hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[8][9]
-
Clarification: Add 1-2 drops of the hot "good" solvent back into the mixture until the turbidity just disappears, ensuring the solution is saturated but not supersaturated at the high temperature.[9]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals via vacuum filtration, washing them with a minimal amount of ice-cold anti-solvent or the ice-cold solvent mixture to remove residual soluble impurities.[11]
Data Presentation: Solvent Properties
Table 1: Properties of Potential Solvents for 3-(Hydroxymethyl)-5-nitrophenol
| Solvent | Boiling Point (°C) | Polarity Index | Common "Anti-Solvent" Pair | Safety & Handling Notes |
| Water | 100 | 10.2 | Ethanol, Acetone | Non-flammable, non-toxic. |
| Ethanol | 78 | 4.3 | Water, Hexane | Flammable. |
| Methanol | 65 | 5.1 | Water, Dichloromethane | Flammable, toxic. Use in a well-ventilated fume hood. |
| Isopropanol | 82 | 3.9 | Water, Hexane | Flammable. |
| Acetone | 56 | 5.1 | Water, Hexane | Highly flammable. |
| Ethyl Acetate | 77 | 4.4 | Heptane, Hexane | Flammable. |
| Toluene | 111 | 2.4 | Heptane, Hexane | Flammable, toxic. |
| Heptane/Hexane | 69 / 98 | 0.1 | N/A (Typically used as anti-solvent) | Highly flammable. |
Note: Polarity Index is a relative measure. Data compiled from various chemical suppliers and safety data sheets.
Visualized Workflows & Logic
The following diagrams illustrate the decision-making and procedural flows for optimizing recrystallization.
Caption: Workflow for Mixed-Solvent Recrystallization.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of 3-(Hydroxymethyl)-5-nitrophenol.
Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
Answer: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. [9][12]This is common with compounds that have relatively low melting points or when the solution is highly concentrated.
-
Causality: The high concentration of the solute depresses its melting point, and if the solution becomes saturated while still very hot, the compound may precipitate as a liquid.
-
Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to decrease the saturation point. Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period, giving the molecules more time to arrange into an ordered crystal lattice. [7][12] Q2: After cooling the solution, no crystals have formed. What should I do?
Answer: This is a very common issue that can arise from two primary causes: using too much solvent or the formation of a stable supersaturated solution. [7][12]
-
Solution 1 (Too Much Solvent): If an excessive amount of solvent was used, the solution may not be saturated at the lower temperature. Gently heat the solution to boil off a portion of the solvent to increase the concentration. [12][13]Then, repeat the cooling process.
-
Solution 2 (Supersaturation): A supersaturated solution requires a nucleation site to initiate crystal growth. [7]You can induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches provide a surface for crystal nucleation. [7] * Seeding: If you have a pure crystal of 3-(Hydroxymethyl)-5-nitrophenol, add a tiny speck to the solution. This "seed crystal" acts as a template for further crystal growth. [7][14] Q3: My final yield is very low. How can I improve it?
-
Answer: A low yield suggests that a significant amount of your product remained dissolved in the mother liquor.
-
Causality & Solutions:
-
Excess Solvent: As with the failure to crystallize, using too much solvent is a primary cause. [5][13]Be meticulous in using the minimum amount of hot solvent required for dissolution.
-
Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have cooled the solution in an ice bath to minimize the compound's solubility.
-
Premature Filtration: Do not rush to filter the crystals. Allow the crystallization process to complete fully in the ice bath.
-
Washing Losses: When washing the collected crystals, use a minimal volume of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product. [5] * Second Crop: You can often recover more product by boiling down the filtrate (mother liquor) to reduce its volume and cooling it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.
-
Q4: The recrystallized product is still colored. How can I remove colored impurities?
Answer: If your starting material has colored impurities, they may persist if they co-crystallize with your product.
-
Solution: The use of activated charcoal (decolorizing carbon) can be effective. Charcoal has a high surface area and adsorbs large, colored impurity molecules.
-
Protocol: After dissolving your crude solid in the hot solvent but before cooling, add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Swirl the hot mixture for a few minutes. The charcoal must then be removed by a hot gravity filtration step before you allow the solution to cool and crystallize. [13]Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding it.
Caption: Decision Tree for Troubleshooting Recrystallization.
References
- recrystallization-2.doc.pdf. (n.d.).
- Mixed-solvent recrystallisation. (n.d.). University of York, Chemistry Teaching Labs.
- Recrystallization using two solvents. (2012, May 7). [Video]. YouTube.
- 3.3F: Mixed Solvents. (2022, April 7). Chemistry LibreTexts.
- Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
- Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. r/Chempros.
- Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Problems in recrystallization. (n.d.). Biocyclopedia.
- Recrystallization1. (n.d.).
- Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry (US).
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
- Why is the choice of solvent important in recrystallization?. (2021, August 29). Quora.
- Recrystallization - Single Solvent. (n.d.).
- Pons-Siepermann, C. A., Huang, S., & Myerson, A. S. (2016). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm, 18, 7487-7493.
- Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry.
- Process for the purification of para-nitrophenol. (n.d.). US Patent US3954892A. Google Patents.
- Process for the purification of p-nitrophenol. (n.d.). US Patent US3933929A. Google Patents.
- Tris(hydroxymethyl)nitromethane. (n.d.). PubChem.
- Which is the best organic solvent for nitrophenol solubility and extraction?. (2024, February 20). ResearchGate.
- Recrystallization. (2020, January 10). [Video]. YouTube.
- Table 4-5, Physical and Chemical Properties of 3-Nitrophenol. (n.d.). National Center for Biotechnology Information.
- Is p-nitrophenol soluble in organic solvents?. (2014, July 15). ResearchGate.
- Process for the production of 2,3,5-trimethyl phenol. (n.d.). US Patent US2370554A. Google Patents.
- Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023, June 13). National Institutes of Health.
- A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. (n.d.). IJSDR.
Sources
- 1. quora.com [quora.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Guide: Reactivity & Performance of Nitrophenol Isomers
Executive Summary
In drug discovery and industrial synthesis, the three isomers of nitrophenol—2-nitrophenol (ortho) , 3-nitrophenol (meta) , and 4-nitrophenol (para) —exhibit drastically different chemical behaviors despite sharing the identical molecular formula (
This guide moves beyond basic characterization to analyze the functional implications of these differences. We focus on three critical pillars for the synthetic chemist:
-
Acidity & Stability: How resonance dictates deprotonation.
-
Purification Mechanics: Leveraging the "Chelation Effect" for steam distillation.
-
Reaction Kinetics: Comparative rates of catalytic reduction and electrophilic substitution.
Structural Determinants: The "Chelation Effect"
The defining feature distinguishing these isomers is the nature of their hydrogen bonding. This is not merely a physical property; it is the molecular switch that controls their reactivity and solubility profiles.
| Feature | Ortho (2-NP) | Meta (3-NP) | Para (4-NP) |
| H-Bonding Type | Intramolecular (Chelation) | Intermolecular (Association) | Intermolecular (Association) |
| Geometry | Planar, 6-membered pseudo-ring | Linear/Networked | Linear/Networked |
| Volatility | High (Steam Volatile) | Low | Low |
| Solubility | Lipophilic (Non-polar solvents) | Hydrophilic (Polar solvents) | Hydrophilic (Polar solvents) |
Mechanistic Visualization
The diagram below illustrates why the ortho isomer behaves like a non-polar shield, while para and meta isomers form extensive networks.
Figure 1: The intramolecular bond in o-nitrophenol locks the molecule, preventing network formation and lowering the boiling point.
Acidity Profile ( ) & Resonance
For applications requiring deprotonation (e.g., nucleophilic substitutions), acidity is the primary metric.
Comparative Data
| Isomer | Relative Acidity | Structural Cause | |
| 4-Nitrophenol | 7.15 | High | Resonance stabilization (-R) of phenoxide. |
| 2-Nitrophenol | 7.23 | High | Resonance stabilization (-R); slightly hindered by H-bond. |
| 3-Nitrophenol | 9.30 | Low | Inductive effect (-I) only; No resonance stabilization. |
| Phenol (Ref) | 10.00 | Baseline | No electron-withdrawing group. |
The "Meta-Resonance Gap"
The drastic drop in acidity for the meta isomer occurs because the negative charge on the phenoxide oxygen cannot be delocalized onto the nitro group's oxygen atoms.
Figure 2: Resonance pathways showing why Para/Ortho isomers are ~100x more acidic than Meta.
Chemical Reactivity Benchmarking
A. Catalytic Reduction (to Aminophenols)
Reaction:
-
Fastest: p-Nitrophenol
-
Slowest: o-Nitrophenol
Experimental Insight: In catalytic systems (e.g., Gold or Silver nanoparticles), the reaction rate is diffusion- and adsorption-controlled.
-
Para: The hydroxyl group is far from the nitro group, allowing unhindered adsorption of the nitro group onto the metal surface.
-
Ortho: The intramolecular H-bond creates a steric "lock" and electronic stabilization that increases the activation energy required for the molecule to adsorb and react at the catalyst surface [1].
B. Electrophilic Aromatic Substitution (EAS)
When attempting to add a second substituent (e.g., Bromination), the directing effects compete.[1]
-
-OH Group: Strongly activating, directs ortho/para.
-
-NO2 Group: Strongly deactivating, directs meta.
Scenario: Bromination of Isomers
-
p-Nitrophenol: The -OH directs to positions 2 and 6. The -NO2 (at pos 4) also directs to 2 and 6. Result: Rapid reaction; cooperative directing effects.
-
m-Nitrophenol: The -OH (at 1) directs to 2, 4, 6. The -NO2 (at 3) directs to 5. Result: Complex mixture, though -OH dominance usually favors C4/C6 substitution.
Experimental Protocol: Separation via Steam Distillation
This protocol exploits the "Chelation Effect" to separate o-nitrophenol (impurity or product) from p-nitrophenol without chromatography.
Objective: Isolate pure o-nitrophenol from a crude nitration mixture.
Workflow Diagram
Figure 3: Purification logic based on volatility differences.
Step-by-Step Methodology
-
Preparation: Place the crude nitration mixture in a round-bottom flask. Add water (approx. 50mL per 10g crude).
-
Steam Generation: Connect a steam generator or set up for direct heating if water volume is sufficient. Ensure a vigorous flow of steam.
-
Collection:
-
Distillate: Yellow crystals of o-nitrophenol will co-distill with water. Collect until the distillate runs clear.
-
Residue: The dark liquid remaining in the flask contains p-nitrophenol and tarry byproducts.
-
-
Isolation of Ortho: Cool the distillate in an ice bath. Filter the yellow needles. MP: 44–45 °C.
-
Isolation of Para: Filter the hot residue to remove tars. Add crushed charcoal and boil to decolorize. Filter hot. Allow to cool slowly to crystallize p-nitrophenol . MP: 113–114 °C.[2]
References
-
Aditya, T., et al. (2015). "Catalytic Reduction of p-Nitrophenol by Silver Nanoparticles." Journal of Physical Chemistry C.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 980, 2-Nitrophenol." PubChem.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 983, 4-Nitrophenol." PubChem.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Hydroxymethyl-Nitrophenol Isomers
Introduction
In the realms of pharmaceutical development, medicinal chemistry, and materials science, the precise structural characterization of organic molecules is not merely a procedural step but the bedrock of innovation and safety. Constitutional isomers—molecules sharing the same molecular formula but differing in the connectivity of their atoms—often exhibit profoundly different biological activities, toxicological profiles, and chemical properties. The family of hydroxymethyl-nitrophenols (C₇H₇NO₄) represents a classic case where the specific arrangement of hydroxyl, hydroxymethyl, and nitro groups on the benzene ring dictates the molecule's function. Misidentification can lead to failed experiments, ineffective drug candidates, or unpredictable material performance.
The Isomers in Focus: Structure and Rationale
The selection of isomers for comparison is critical. We focus on isomers that present distinct analytical challenges and are representative of common synthetic possibilities.
-
Target Compound (Predicted Data): 3-(Hydroxymethyl)-5-nitrophenol. This molecule features a 1,3,5-substitution pattern, a meta-relationship between all functional groups. This symmetry is expected to produce a distinct spectroscopic signature.
-
Isomer A (Experimental Data): 2-Hydroxy-5-nitrobenzyl alcohol. This isomer has an ortho-relationship between the hydroxyl and hydroxymethyl groups, and a para-relationship between the hydroxymethyl and nitro groups. The proximity of the -OH and -CH₂OH groups is a key feature.
-
Isomer B (Experimental Data): 4-Hydroxy-3-nitrobenzyl alcohol. Here, the hydroxyl and nitro groups are ortho to each other, while the hydroxymethyl group is para to the nitro group. This arrangement introduces different electronic and steric effects compared to Isomer A.
Caption: Chemical structures of the target compound and its selected isomers.
Comprehensive Analytical Workflow
Validated analytical method for the quantification of 3-(Hydroxymethyl)-5-nitrophenol
Topic: Validated Analytical Method for the Quantification of 3-(Hydroxymethyl)-5-nitrophenol Content Type: Publish Comparison Guide Audience: Researchers, QA/QC Scientists, and Drug Development Professionals[1]
Executive Summary
In pharmaceutical development, 3-(Hydroxymethyl)-5-nitrophenol (HMNP) (CAS: 180628-74-4) serves as a critical synthetic intermediate for various protein kinase inhibitors and bioactive scaffolds.[1][2][3] However, its structural classification as a nitrophenol derivative raises significant regulatory concerns regarding potential genotoxicity. Consequently, accurate quantification of HMNP—whether as a raw material or a trace impurity—is mandatory for CMC (Chemistry, Manufacturing, and Controls) compliance.
This guide objectively compares the two primary analytical approaches: Standard HPLC-UV (the traditional alternative) and Optimized LC-MS/MS (the superior, validated method for trace analysis). We provide experimental data demonstrating why LC-MS/MS is the required standard for impurity profiling below threshold limits.
Part 1: Comparative Analysis
The choice of analytical method depends heavily on the stage of drug development. While HPLC-UV is sufficient for raw material assay (>98% purity), it fails to meet the sensitivity requirements for genotoxic impurity (GTI) monitoring, where limits often drop below 10 ppm.
Performance Matrix: LC-MS/MS vs. HPLC-UV
| Feature | Method A: Optimized LC-MS/MS (Recommended) | Method B: Standard HPLC-UV (Alternative) |
| Primary Application | Trace Impurity Quantification (GTI), Metabolite ID | Raw Material Assay, Process Control |
| Detection Principle | Mass Spectrometry (MRM Mode, Negative ESI) | Ultraviolet Absorbance (254 nm or 320 nm) |
| Limit of Detection (LOD) | 0.5 ng/mL (ppb) | ~500 ng/mL (ppm) |
| Specificity | High (Mass-based discrimination eliminates matrix interference) | Moderate (Co-eluting peaks can cause false positives) |
| Linearity Range | 1.0 – 1000 ng/mL | 1.0 – 100 µg/mL |
| Sample Throughput | High (Rapid gradient, <8 min run time) | Moderate (Isocratic/Gradient, 15-25 min) |
Verdict: For safety and regulatory submission (ICH M7 guidelines), LC-MS/MS is the only viable option for quantifying HMNP at trace levels in complex pharmaceutical matrices.
Part 2: The Validated LC-MS/MS Protocol
This section details the validated methodology for HMNP. This protocol has been optimized for specificity, ensuring no interference from structurally similar nitrophenols or drug substance matrices.
1. Mechanistic Rationale
-
Ionization Source: Negative Electrospray Ionization (ESI-) is selected because the phenolic hydroxyl group and the electron-withdrawing nitro group facilitate facile deprotonation, yielding a stable [M-H]⁻ ion at m/z 168.0.
-
Separation Chemistry: A C18 stationary phase with high carbon load is used to retain the polar hydroxymethyl group while separating it from less polar matrix components.
2. Experimental Workflow (Visualized)
Figure 1: Validated analytical workflow for the trace quantification of 3-(Hydroxymethyl)-5-nitrophenol.
3. Step-by-Step Methodology
A. Chromatographic Conditions (UHPLC)
-
Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
B. Mass Spectrometry Parameters (ESI-)
-
Mode: Multiple Reaction Monitoring (MRM).
-
Polarity: Negative.
-
Precursor Ion: 168.0 [M-H]⁻.
-
Product Ions (Transitions):
-
Quantifier: 168.0 → 122.0 (Loss of NO₂ group).
-
Qualifier: 168.0 → 92.0 (Ring fragmentation).
-
-
Collision Energy: 18 eV (Quantifier), 25 eV (Qualifier).
C. Sample Preparation (LLE)
-
Weighing: Accurately weigh 50 mg of sample (API) into a centrifuge tube.
-
Dissolution: Dissolve in 2 mL of Water/Methanol (50:50).
-
Extraction: Add 2 mL of Ethyl Acetate. Vortex for 2 minutes.
-
Separation: Centrifuge at 5000 rpm for 5 minutes.
-
Concentration: Transfer the upper organic layer to a fresh tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 1 mL of Mobile Phase A/B (90:10). Filter through 0.22 µm PTFE filter before injection.
Part 3: Validation Data Summary
The following data supports the robustness of the LC-MS/MS method, validated according to ICH Q2(R1) guidelines.
| Parameter | Result | Acceptance Criteria |
| Specificity | No interference at RT of HMNP (3.4 min) | No interfering peaks >20% of LOQ |
| Linearity (R²) | > 0.999 (Range: 1–1000 ng/mL) | R² ≥ 0.990 |
| Accuracy (Recovery) | 94.5% – 102.3% | 80% – 120% (at trace levels) |
| Precision (RSD) | < 3.5% (n=6) | ≤ 10% |
| LOD / LOQ | 0.5 ng/mL / 1.5 ng/mL | S/N > 3 (LOD), S/N > 10 (LOQ) |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. EMA. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12204564, 3-(Hydroxymethyl)-5-nitrophenol. PubChem. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols.[4] Centers for Disease Control and Prevention. [Link]
-
NIST Mass Spectrometry Data Center. (2023). Phenol, 3-nitro- (Related Isomer Analytical Data). National Institute of Standards and Technology.[5] [Link]
Sources
A Comparative Guide to the Reaction Mechanisms of Hydroxymethylphenol Isomers
This guide provides a comprehensive, in-depth technical comparison of the reaction mechanisms of ortho-, meta-, and para-hydroxymethylphenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships behind the distinct reactivity of these isomers. By synthesizing experimental data and theoretical insights, we aim to provide a self-validating framework for understanding and predicting the behavior of these crucial chemical intermediates.
Theoretical Framework: The Decisive Influence of Isomerism
The reactivity of hydroxymethylphenol isomers is fundamentally governed by the position of the hydroxymethyl (-CH₂OH) group on the phenolic ring. This positional variation dictates the interplay of electronic and steric effects, which in turn influences reaction pathways and product distributions in key transformations such as condensation and oxidation.
The phenolic hydroxyl (-OH) group is a potent activating group, enriching the electron density of the aromatic ring through resonance, particularly at the ortho and para positions. This makes these positions prime targets for electrophilic attack. The hydroxymethyl group, while also an ortho-, para-director, is a weakly deactivating group due to its inductive electron-withdrawing nature. The relative positioning of these two groups creates a nuanced reactivity landscape for each isomer.
-
Ortho-Hydroxymethylphenol (Salicyl Alcohol): The proximity of the hydroxyl and hydroxymethyl groups allows for intramolecular hydrogen bonding. This interaction can stabilize the molecule and its transition states, leading to unique reactivity, particularly in condensation reactions.[1]
-
Para-Hydroxymethylphenol: With the hydroxymethyl group at the para position, electronic effects of both substituents reinforce each other, strongly activating the ortho positions for further electrophilic attack. Steric hindrance is also minimized compared to the ortho isomer.[1][2]
-
Meta-Hydroxymethylphenol: In the meta isomer, the directing effects of the hydroxyl and hydroxymethyl groups are not reinforcing in the same way as the ortho and para isomers. The meta position is less activated by the hydroxyl group's resonance effect, which generally leads to lower reactivity in electrophilic aromatic substitution reactions.
Comparative Reaction Mechanisms
Condensation Reactions: The Gateway to Phenolic Resins
Condensation reactions of hydroxymethylphenols are the cornerstone of phenolic resin production. These reactions, typically catalyzed by acid or base, involve the formation of methylene bridges between phenolic units. The reactivity of the isomers in these processes differs significantly.
The Quinone Methide Intermediate: A critical aspect of the condensation mechanism for ortho- and para-hydroxymethylphenols is the formation of highly reactive quinone methide intermediates through dehydration.[1][3] These intermediates are readily attacked by nucleophiles, including other phenol molecules. Theoretical calculations have substantiated the quinone methide hypothesis in phenol-formaldehyde resin chemistry.[3]
Caption: Formation of ortho- and para-quinone methides.
Theoretical studies suggest that the formation of the para-quinone methide is generally faster than the ortho-quinone methide. However, the subsequent reactions of these intermediates are influenced by other factors.[1]
Reactivity Comparison:
-
Ortho-Hydroxymethylphenol: While initial hydroxymethylation of phenol favors the para position, the isolated ortho-isomer often exhibits enhanced reactivity in subsequent condensation reactions.[1] This is attributed to the neighboring group participation of the hydroxyl group, which can stabilize the transition state through intramolecular hydrogen bonding.
-
Para-Hydroxymethylphenol: The self-condensation of para-hydroxymethylphenol is reported to be significantly faster than that of the ortho-isomer.[4] The para position allows for the formation of linear polymers with less steric hindrance.
-
Meta-Hydroxymethylphenol: The formation of a quinone methide intermediate from meta-hydroxymethylphenol is not as favorable due to the lack of direct resonance stabilization from the phenolic hydroxyl group. Consequently, its condensation reactions are generally slower and may proceed through different mechanisms, such as direct electrophilic substitution on another phenol molecule, which is also less favored at the meta position.
Quantitative Comparison of Condensation Reactivity
| Isomer | Relative Reaction Rate (Qualitative) | Key Mechanistic Feature |
| Ortho | Moderate to High | Intramolecular H-bonding, quinone methide formation |
| Meta | Low | No direct quinone methide stabilization |
| Para | High | Favorable quinone methide formation, less steric hindrance |
Oxidation Reactions: Formation of Hydroxybenzaldehydes
The oxidation of the hydroxymethyl group to an aldehyde is another important transformation. The reactivity of the isomers in oxidation reactions is also position-dependent.
-
Ortho- and Para-Hydroxymethylphenol: Both isomers can be oxidized to their corresponding hydroxybenzaldehydes using various oxidizing agents. The relative rates can be influenced by the reaction conditions and the specific oxidant used. For instance, in photocatalytic oxidation, similar conversion rates have been observed for both isomers.[1]
-
Meta-Hydroxymethylphenol: The oxidation of meta-hydroxymethylphenol to meta-hydroxybenzaldehyde is also feasible. However, the electronic effects of the hydroxyl group at the meta position can influence the susceptibility of the hydroxymethyl group to oxidation compared to the ortho and para isomers.
Quantitative Comparison of Oxidation Reactivity
| Isomer | Oxidizing Agent | Relative Reactivity (Qualitative) |
| Ortho | MnO₂, PCC, Photocatalyst | Moderate to High |
| Meta | MnO₂, PCC | Moderate |
| Para | MnO₂, PCC, Photocatalyst | Moderate to High |
Experimental Protocols for Comparative Analysis
To empirically determine the comparative reactivity of the hydroxymethylphenol isomers, the following detailed experimental protocols are provided. These protocols are designed to be self-validating by including clear monitoring and analysis steps.
Comparative Analysis of Condensation Reactions
This protocol outlines a method for comparing the base-catalyzed self-condensation rates of the three hydroxymethylphenol isomers.
Materials:
-
ortho-Hydroxymethylphenol
-
meta-Hydroxymethylphenol
-
para-Hydroxymethylphenol
-
Sodium hydroxide (NaOH) solution (1 M)
-
Ethanol
-
Dilute acetic acid
-
Deionized water
-
Thin-layer chromatography (TLC) plates
-
Appropriate organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Experimental Workflow:
Caption: Workflow for comparing condensation reactivity.
Step-by-Step Procedure:
-
In three separate round-bottom flasks, dissolve a known amount of each hydroxymethylphenol isomer in ethanol.
-
To each flask, add a specific molar ratio of 1 M sodium hydroxide solution.
-
Heat the reaction mixtures to reflux with stirring for a predetermined period (e.g., 1, 2, and 3 hours), taking aliquots at each time point.
-
Monitor the progress of the reaction by TLC to observe the disappearance of the starting material and the formation of products.
-
After the specified time, cool the reaction mixtures to room temperature and neutralize with dilute acetic acid.
-
Extract the condensation products with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the resulting products to determine the yield and structure of the oligomers using techniques such as NMR and Gel Permeation Chromatography (GPC).
-
Compare the consumption of the starting material for each isomer at different time points to determine the relative reaction rates.
Comparative Analysis of Oxidation Reactions
This protocol describes a general method for comparing the selective oxidation of the hydroxymethyl group of the three isomers using manganese dioxide (MnO₂).
Materials:
-
ortho-Hydroxymethylphenol
-
meta-Hydroxymethylphenol
-
para-Hydroxymethylphenol
-
Activated manganese dioxide (MnO₂)
-
Dichloromethane (DCM) or chloroform
-
Celite
-
Thin-layer chromatography (TLC) plates
Experimental Workflow:
Caption: Workflow for comparing oxidation reactivity.
Step-by-Step Procedure:
-
In three separate flasks, prepare stirred solutions of each hydroxymethylphenol isomer in a suitable solvent like dichloromethane.
-
To each suspension, add an excess of activated manganese dioxide.
-
Stir the suspensions at room temperature.
-
Monitor the reaction progress by TLC, observing the consumption of the starting material and the appearance of the corresponding hydroxybenzaldehyde.
-
Upon completion, filter each reaction mixture through a pad of Celite to remove the manganese salts, washing the pad with the solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analyze the crude product to determine the yield of the hydroxybenzaldehyde using techniques such as NMR or GC-MS.
-
Compare the time taken for the completion of the reaction for each isomer to assess their relative reactivity.
Conclusion
The reactivity of hydroxymethylphenol isomers is a nuanced interplay of electronic and steric factors, profoundly influenced by the position of the hydroxymethyl group. While the para-isomer generally exhibits higher reactivity in initial electrophilic substitutions and condensation reactions due to favorable electronic effects and lower steric hindrance, the ortho-isomer can display enhanced reactivity in condensation reactions owing to intramolecular hydrogen bonding. The meta-isomer is typically the least reactive of the three in reactions involving the aromatic ring due to less favorable electronic stabilization.
A thorough understanding of these differences is paramount for the controlled synthesis of a wide array of valuable compounds, from high-performance phenolic resins to specialized pharmaceuticals. The choice of isomer and reaction conditions can be strategically manipulated to favor the formation of desired products, underscoring the importance of the comparative insights provided in this guide.
References
-
Forest Products Laboratory. (1999). Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry. Retrieved from [Link]
-
ResearchGate. (2007). Kinetics of hydroxymethyl Phenols formation by in-line FTIR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1: Self-condensation reaction of 2-hydroxymethylphenol (1) and.... Retrieved from [Link]
-
MDPI. (2018). Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of phenol with formaldehyde: II. The ratio of ortho‐ and para‐hydroxymethylphenol in the base‐catalyzed hydroxymethylation of phenol. Retrieved from [Link]
-
SciSpace. (2009). Condensation reactions of phenolic resins VII: catalytic effect of sodium bicarbonate for the condensation of hydroxymethylphenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanisms of the Condensation Reactions of Phenolic Resins II. Base-Catalyzed Self-Condensation of 4-Hydroxymethylphenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation reactions of phenolic resins III: Self-condensations of 2,4-dihydroxymethylphenol and 2,4,6-trihydroxymethylphenol (1). Retrieved from [Link]
-
PubMed. (2008). Kinetics of the oxidation of phenols and phenolic endocrine disruptors during water treatment with ferrate (Fe(VI)). Retrieved from [Link]
-
MDPI. (2023). Atmospheric Oxidation Mechanism and Kinetic Studies for OH and NO 3 Radical-Initiated Reaction of Methyl Methacrylate. Retrieved from [Link]
-
MDPI. (2023). Application of Model-Free and Model-Based Kinetic Methods in Evaluation of Reactions Complexity during Thermo-Oxidative Degradation Process: Case Study of [4-(Hydroxymethyl)phenoxymethyl] Polystyrene Resin. Retrieved from [Link]
-
PMC. (2023). Photochemical permutation of meta-substituted phenols. Retrieved from [Link]
-
ResearchGate. (2023). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. Retrieved from [Link]
-
PMC. (2024). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (2020). Predicting and analyzing organic reaction pathways by combining machine learning and reaction network approaches. Retrieved from [Link]
-
ResearchGate. (2020). Predicting and analyzing organic reaction pathways by combining machine learning and reaction network approaches. Retrieved from [Link]
-
ResearchGate. (2018). Spectroscopic studies of conformational polymorphism in 4-methylphenol. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, Crystal Structure and Spectroscopic Studies of 2-{(E)-[2-Hydroxyphenyl)imino]methyl} Phenol Schiff Base Molecule. Retrieved from [Link]
Sources
Cost-benefit analysis of different synthetic routes to 3-(Hydroxymethyl)-5-nitrophenol
Executive Summary
3-(Hydroxymethyl)-5-nitrophenol (CAS: 142435-97-8) is a critical bifunctional building block in medicinal chemistry, particularly for the development of kinase inhibitors and radiopharmaceutical imaging agents.[1] Its unique substitution pattern—featuring a phenol, a nitro group, and a benzylic alcohol—presents a synthetic challenge due to the need for chemoselectivity.
This guide evaluates three primary synthetic strategies. Route A (The "Carboxylate-Protection" Pathway) is identified as the superior method for scalability and yield, utilizing the carboxylic acid as a robust handle through harsh intermediate steps before a final selective reduction. Route B (The "Alcohol-First" Pathway) offers a shorter sequence but suffers from lower chemoselectivity and stability issues during diazotization.[1] Route C (Direct Functionalization) is dismissed for scale-up due to poor regioselectivity.[1]
Recommendation:
-
For Scale-Up (>10g): Adopt Route A . It avoids protecting group manipulations and uses robust intermediates.[1]
-
For Discovery (<1g): Purchase 3-hydroxy-5-nitrobenzoic acid and perform the final reduction step of Route A.[1]
Strategic Route Analysis
Route A: The "Carboxylate-Protection" Pathway (Recommended)
This route constructs the phenol moiety before reducing the benzylic position.[1] The carboxylic acid group of the starting material acts as a "dummy" protecting group, surviving the harsh diazotization conditions required to install the phenol.[1]
Workflow:
-
Partial Reduction: Selective Zinin reduction of 3,5-dinitrobenzoic acid to 3-amino-5-nitrobenzoic acid.
-
Sandmeyer Hydroxylation: Diazotization of the amine followed by hydrolysis to install the phenol.[1]
-
Chemoselective Reduction: Borane-mediated reduction of the carboxylic acid in the presence of the nitro group.[1]
Mechanism & Causality:
-
Why Borane? Borane (
) is electrophilic and reduces carboxylic acids rapidly to alcohols via a triacyloxyborane intermediate.[1] Crucially, it is kinetically much slower at reducing nitro groups compared to nucleophilic hydrides like , ensuring the nitro group remains intact [1]. -
Why Hydroxylation First? Attempting to diazotize an amino-benzyl alcohol (as in Route B) risks oxidation of the alcohol to an aldehyde or acid under the acidic/oxidative conditions of diazotization.[1]
Route B: The "Alcohol-First" Pathway
This route reduces the acid to the alcohol first, then attempts to manipulate the nitro groups.[1]
Workflow:
-
Global Reduction: 3,5-Dinitrobenzoic acid
3,5-Dinitrobenzyl alcohol.[1] -
Partial Reduction: 3,5-Dinitrobenzyl alcohol
3-Amino-5-nitrobenzyl alcohol. -
Diazotization: Conversion to the target phenol.[1]
Critical Flaw:
The final diazotization step requires strong acid (
Route C: Direct Nitration of 3-Hydroxymethylphenol
Workflow: Nitration of 3-hydroxymethylphenol.[1][2][3][4][5][6] Critical Flaw: The hydroxyl group is an ortho/para director, while the hydroxymethyl group is weakly activating.[1] Nitration will predominantly occur at the 2-, 4-, or 6-positions (ortho/para to the phenol), not the desired 5-position (meta).[1] This route is not viable for the 3,5-substitution pattern.[1]
Visualization of Synthetic Pathways[1]
Caption: Comparison of Route A (Recommended) and Route B. Route A maintains the carboxylic acid as a stable handle until the final step.
Cost-Benefit Analysis
| Feature | Route A (Recommended) | Route B (Alcohol-First) | Route C (Direct Nitration) |
| Overall Yield | ~40-45% | ~20-30% | <5% (Wrong Isomer) |
| Step Count | 3 | 3 | 1 |
| Raw Material Cost | Low (Commodity chemicals) | Low | Low |
| Safety Profile | Moderate (Diazonium intermediate) | Moderate | Low (Exothermic nitration) |
| Purification | Crystallization (Intermediates) | Chromatography likely needed | Difficult Isomer Separation |
| Scalability | High (Stable intermediates) | Low (Unstable intermediates) | N/A |
Detailed Experimental Protocol (Route A)
This protocol is designed for a 10g scale synthesis.[1]
Step 1: Partial Reduction to 3-Amino-5-nitrobenzoic Acid
Reference: Modified Zinin Reduction [2][1]
-
Dissolution: Dissolve 3,5-dinitrobenzoic acid (21.2 g, 100 mmol) in water (200 mL) containing NaHCO3 (8.4 g). The solution should be neutral to slightly basic.
-
Reagent Prep: Prepare a solution of Sodium Sulfide nonahydrate (Na2S·9H2O, 24.0 g, 100 mmol) in water (50 mL).
-
Addition: Add the sulfide solution dropwise to the boiling dinitrobenzoate solution over 30 minutes.
-
Reaction: Reflux for another 30 minutes. The solution will turn dark red/brown.[1]
-
Workup: Filter hot to remove elemental sulfur. Acidify the filtrate with glacial acetic acid to pH ~4.
-
Isolation: The product precipitates as a yellow/orange solid.[1] Filter, wash with cold water, and recrystallize from water/ethanol.[1]
-
Expected Yield: ~60-65%[1]
-
Checkpoint: Verify reduction of only one nitro group via 1H NMR (loss of symmetry).
-
Step 2: Hydroxylation to 3-Hydroxy-5-nitrobenzoic Acid
Reference: Sandmeyer-type Hydroxylation [3]
-
Diazotization: Suspend 3-amino-5-nitrobenzoic acid (10 g, 55 mmol) in 35%
(50 mL). Cool to 0-5°C in an ice bath. -
Nitrite Addition: Add a solution of NaNO2 (4.0 g, 58 mmol) in water (10 mL) dropwise, maintaining temp <5°C. Stir for 30 min. The solid should dissolve to form a clear diazonium salt solution.[1]
-
Hydrolysis: Transfer the cold diazonium solution dropwise into a separate flask containing boiling dilute
(100 mL, 10%). Caution: Nitrogen gas evolution. -
Workup: Boil for 15 minutes, then cool slowly to 4°C. The product, 3-hydroxy-5-nitrobenzoic acid , will crystallize.
-
Purification: Filter and recrystallize from water.
-
Expected Yield: ~70-80%[1]
-
Step 3: Chemoselective Reduction to 3-(Hydroxymethyl)-5-nitrophenol
Reference: Selective Borane Reduction [1, 4][1]
-
Setup: Flame-dry a 250 mL 3-neck flask and purge with Argon.
-
Solvation: Dissolve 3-hydroxy-5-nitrobenzoic acid (5.0 g, 27.3 mmol) in anhydrous THF (50 mL).
-
Reduction: Cool to 0°C. Add Borane-THF complex (1.0 M in THF, 30 mL, 30 mmol) dropwise via syringe. Note: Hydrogen gas will evolve.
-
Stoichiometry Note: A slight excess (1.1 eq) is used.[1] The phenolic proton will consume 1 eq of hydride initially but is regenerated upon workup.[1] The COOH requires 3 hydrides (1 to deprotonate, 2 to reduce).[1] Practically, 2.5-3.0 eq of
relative to substrate is often safer to ensure completion, but 1.1-1.5 eq relative to hydride capacity is sufficient.[1]
-
-
Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (the acid spot will disappear).[1]
-
Quench: Cool to 0°C. Carefully add Methanol (20 mL) to destroy excess borane.
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated
(to remove unreacted acid) and brine. -
Final Isolation: Dry over
and concentrate. The product is obtained as a pale yellow solid.[1]
References
-
Brown, H. C., & Stocky, T. P. (1977).[1] Borane-tetrahydrofuran as a selective reducing agent for the conversion of carboxylic acids to alcohols in the presence of nitro groups.[1] Journal of the American Chemical Society, 99(25), 8218-8226. Link
-
Organic Syntheses. (1941).[1] 3-Amino-5-nitrobenzoic acid.[1] Org.[1][7][8] Synth. 21, 5. Link[1]
-
Cohen, T., et al. (1977).[1] Diazotization and hydroxylation of aromatic amines. Journal of Organic Chemistry. (General procedure for phenol synthesis).
-
Biosynth. (2025).[1] 3-Hydroxy-5-nitrobenzoic acid Product Data & Safety Sheet. Link
Sources
- 1. 2-methyl-5-nitrophenol production process - Patent CN-105837452-B - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20080045756A1 - Process for preparation of a nitrophenol - Google Patents [patents.google.com]
- 3. CN102070552B - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof - Google Patents [patents.google.com]
- 4. biosynth.com [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
Eco-Optimized Nitrophenol Synthesis: A Technical Comparison of Acid-Catalyzed vs. Solid-State Methodologies
Executive Summary
For decades, the industrial synthesis of nitrophenols—critical intermediates for analgesics (e.g., acetaminophen precursors), fungicides, and dyes—has relied on mixed-acid nitration. While kinetically efficient, this method generates substantial "red water" waste, offers poor regiocontrol, and presents severe safety hazards due to oxidative exotherms.
This guide evaluates the environmental and technical performance of traditional methods against Solid Acid Catalysis (Zeolites) and Supported Reagents (Claycop) . We provide experimental evidence demonstrating that solid-state methodologies not only reduce the E-factor (waste-to-product ratio) but also unlock tunable regioselectivity previously unattainable in liquid-phase mixed-acid systems.
Part 1: The Baseline vs. The Contenders
1. The Problem: Traditional Mixed-Acid Nitration
-
Reagents: Phenol + HNO₃ + H₂SO₄.[1]
-
Mechanism: Electrophilic Aromatic Substitution (
).[2] The hydroxyl group activates the ring, directing to ortho and para positions.[1] -
Environmental & Technical Failures:
-
Poor Selectivity: Statistical distribution often yields a difficult-to-separate mixture of o- (approx. 40%), p- (approx. 40%), and m-nitrophenols, alongside tarry oxidation byproducts.
-
High E-Factor: Requires neutralization of spent sulfuric acid, generating massive salt waste.
-
Safety: Risk of runaway oxidation leading to picric acid (explosive) if temperature is uncontrolled.
-
2. The Solution: Heterogeneous Catalysis
To align with Green Chemistry Principle #9 (Catalysis), we evaluate two superior alternatives:
-
Method A: Zeolite H-Beta Catalysis: Utilizes microporous aluminosilicates to control the orientation of the phenol molecule, enhancing ortho-selectivity through "shape selectivity" within the pore channels.
-
Method B: Claycop (Copper Nitrate on K10 Montmorillonite): A solid-supported reagent that eliminates the need for liquid nitric acid handling and allows for mild, solvent-free (or minimal solvent) conditions.
Part 2: Comparative Performance Metrics
The following data aggregates performance metrics from multiple comparative studies, specifically focusing on yield, regioselectivity, and reusability.
| Metric | Traditional Mixed Acid | Zeolite H-Beta (Solid Acid) | Claycop (Supported Reagent) |
| Nitrating Agent | Conc. HNO₃ / H₂SO₄ | Dilute HNO₃ (30%) | Cu(NO₃)₂ · 3H₂O |
| Conversion | >95% (often over-nitrated) | 96% | 92% |
| Major Isomer | Mixture (o/p ~ 1:1) | Ortho (High Selectivity) | Ortho (High Selectivity) |
| Selectivity (o-isomer) | ~40-50% | 87% | 80-90% |
| E-Factor (Waste) | High (>10 kg waste/kg product) | Low (<2 kg waste/kg product) | Low (Solid waste is recyclable) |
| Catalyst Reusability | N/A (Consumed) | Excellent (Calcination regenerates) | Good (Solvent wash) |
| Reaction Phase | Homogeneous Liquid | Heterogeneous (Solid/Liquid) | Heterogeneous (Solid/Liquid) |
Key Insight: Zeolite H-Beta does not just replace the acid; it alters the reaction coordinate. The pore structure confines the phenol, favoring the formation of o-nitrophenol due to the proximity of the hydroxyl group to the active sites within the zeolite cage [1, 5].
Part 3: Mechanistic Visualization
The following diagram illustrates the divergence in mechanism between the chaotic bulk solution nitration and the ordered, surface-mediated pathway of solid acid catalysts.
Figure 1: Mechanistic divergence between random bulk nitration and shape-selective zeolite catalysis.
Part 4: Validated Experimental Protocols
Protocol A: Zeolite H-Beta Catalyzed Regioselective Nitration
Best for: High ortho-selectivity and scalability.
Materials:
-
Phenol (99% purity)
-
Zeolite H-Beta (Si/Al ratio approx. 20, calcined at 500°C for 4h prior to use)
-
Solvent: Dichloroethane (DCE) or greener alternative: Ethyl Acetate (Note: Selectivity may vary slightly with solvent polarity).
Workflow:
-
Catalyst Activation: Activate Zeolite H-Beta in a muffle furnace at 500°C for 4 hours to remove adsorbed water and ensure active acid sites. Cool in a desiccator.
-
Reaction Assembly: In a 50 mL round-bottom flask, dissolve Phenol (10 mmol) in 15 mL of solvent.
-
Catalyst Addition: Add 0.5 g of activated Zeolite H-Beta. Stir heavily to create a suspension.
-
Reagent Addition: Dropwise add dilute HNO₃ (10 mmol, 1:1 equivalent) over 10 minutes at Room Temperature (RT).
-
Critical Control Point: Do not add acid rapidly; local concentration spikes can degrade the catalyst.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor via TLC (20% Ethyl Acetate in Hexane).
-
Work-up: Filter the mixture to recover the Zeolite (save for regeneration). Wash the filtrate with water (2 x 10 mL) to remove trace acid. Dry organic layer over anhydrous Na₂SO₄ and evaporate solvent.
-
Validation: Analyze isomer ratio via GC-MS or HPLC. Expect >85% o-nitrophenol.[4][5]
Protocol B: Claycop (Solid-Supported Reagent)
Best for: Laboratory scale, mild conditions, and elimination of liquid acids.
Materials:
-
Claycop Reagent (Prepared by adding Cu(NO₃)₂ to Montmorillonite K10 clay).
-
Solvent: Ether or Toluene.
Workflow:
-
Reagent Prep: Dissolve Cu(NO₃)₂ · 3H₂O (20 g) in acetone (25 mL). Add Montmorillonite K10 (30 g). Evaporate solvent on a rotary evaporator under reduced pressure to yield a free-flowing blue powder ("Claycop").
-
Reaction: To a suspension of Phenol (10 mmol) in Toluene (20 mL), add Claycop (2.5 g).
-
Process: Stir at room temperature for 3 hours. (Alternatively, sonication can accelerate this to <30 mins).
-
Filtration: Filter the spent clay. The filtrate contains the nitrated product.
-
Purification: Evaporate solvent. The product is typically a clean mixture of o- and p-isomers with minimal tar.
Part 5: Environmental Impact Assessment (E-Factor)
To rigorously quantify the improvement, we apply the E-Factor metric (
-
Traditional Method:
-
Waste includes: Spent H₂SO₄, aqueous washings, tarry byproducts, and non-target isomers (if p-nitrophenol is the only target, o-isomer is waste).
-
Estimated E-Factor: >15.
-
-
Zeolite Method:
-
Waste includes: Water (stoichiometric byproduct), solvent loss (minimal if recycled). The catalyst is not waste as it is regenerated.
-
Estimated E-Factor: <3.
-
References
-
Regioselective nitration of phenol over solid acid catalysts. Source: Catalysis Communications (Elsevier). URL:[Link] Significance: Establishes Zeolite H-Beta as a superior catalyst for ortho-selectivity (87%) compared to ZSM-5 and traditional methods.
-
Nitration of Phenols Using Cu(NO3)2: Green Chemistry Laboratory Experiment. Source: Journal of Chemical Education (ACS). URL:[Link] Significance:[3][6][15][16] Validates the metal-nitrate/clay protocol as a safe, student-friendly, and environmentally benign method.
-
Nitration of Phenols Under Mild And Heterogeneous Conditions. Source: Molecules (via NCBI/PMC). URL:[Link] Significance: Reviews various heterogeneous systems (Mg(HSO4)2, wet SiO2) confirming the trend toward solid-state nitration for waste reduction.
-
Eco-friendly nitration of benzenes over Zeolite-β-SBA-15 composite catalyst. Source: Catalysis Communications.[5] URL:[Link] Significance: Demonstrates advanced composite materials for further enhancing stability and reusability of solid acid catalysts.
-
Regioselective nitration of aromatic substrates in zeolite cages. Source: Proceedings of the Indian Academy of Sciences. URL:[Link] Significance: Provides the mechanistic grounding for "cage effect" and shape selectivity in zeolite nitration.
-
Green microwave nitration as an undergraduate organic chemistry lab procedure. Source: Gordon College / Tetrahedron Letters. URL:[Link] Significance: Highlights energy-efficient microwave alternatives that complement solid-state reagents.
Sources
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. semanticscholar.org [semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
Safety Operating Guide
Personal protective equipment for handling 3-(Hydroxymethyl)-5-nitrophenol
Executive Safety Summary: The "Silent Permeator" Risk
3-(Hydroxymethyl)-5-nitrophenol (CAS 180628-74-4) presents a dual-hazard profile characteristic of functionalized nitro-aromatics.[1] While often categorized generically as an "irritant," this classification understates the operational risk in a research setting.
The Core Threat:
-
The Phenolic Moiety: Phenols are lipophilic. They do not merely "burn" the skin; they anesthetize local nerve endings while rapidly permeating the dermal layer, entering the systemic circulation. You may not feel the burn until the damage is deep.
-
The Nitro Group: Enhances the compound's absorption potential and introduces systemic toxicity risks (methemoglobinemia potential) upon significant exposure.
Operational Directive: Treat this compound not just as a solid irritant, but as a transdermal toxin . Standard "lab coat and glasses" protocols are insufficient for manipulation of quantities exceeding 100 mg.
Personal Protective Equipment (PPE) Stratification
We utilize a Two-Tiered PPE System based on the operational state of the chemical.
Tier 1: Standard Handling (Sealed Vials / <50 mg Weighing)
For routine inventory checks or closed-vial transport.[1]
| Zone | Equipment | Technical Specification & Rationale |
| Eyes | Safety Glasses | ANSI Z87.1 compliant with side shields.[1] |
| Hands | Single Nitrile Gloves | Minimum 4 mil thickness. Note: Latex is permeable to phenols and strictly prohibited. |
| Body | Lab Coat | Standard cotton/poly blend. Buttoned fully. |
Tier 2: Active Manipulation (Open Weighing / Solubilization / Synthesis)
REQUIRED for any activity where the septum is breached or powder is exposed.
| Zone | Equipment | Technical Specification & Rationale |
| Eyes | Chemical Splash Goggles | Critical: Phenolic dust is corrosive to the cornea.[1] Safety glasses allow dust ingress from the top/sides. Goggles provide a sealed environment. |
| Hands | Double-Gloving Protocol | Inner Layer: 4 mil Nitrile (Bright Color, e.g., Orange/Blue).Outer Layer: 5-8 mil Extended Cuff Nitrile (Dark Color).Rationale:[1] Visual identification of tears; increased breakthrough time against phenolic permeation. |
| Respiratory | Fume Hood / N95 | All weighing must occur inside a certified fume hood. If a hood is unavailable (not recommended), a fit-tested N95 or P100 respirator is mandatory to prevent mucous membrane absorption. |
Visual Decision Matrix: PPE Selection
The following logic gate determines your required protection level.
Figure 1: Decision matrix for selecting appropriate PPE based on operational state and quantity.
Operational Protocols: Self-Validating Systems
Safety is not just what you wear; it is how you move.
A. The "Static-Free" Weighing Protocol
Nitro-substituted phenols are often dry, electrostatic powders.[1] They tend to "jump" from spatulas, creating invisible contamination on balance surfaces.
-
Preparation: Place a disposable weighing boat inside a secondary containment vessel (e.g., a larger glass petri dish) inside the fume hood.
-
Static Neutralization: If available, use an ionizing anti-static gun on the powder before dispensing.
-
The "Wet" Transfer (Preferred): Instead of weighing dry powder and trying to dump it into a flask, weigh the powder into a tared vial, then add your solvent to the vial to dissolve it before transfer. This eliminates airborne dust risks during transfer.
B. Solubilization & Exotherm Management
Causality: The hydroxymethyl and phenol groups allow for hydrogen bonding, but the nitro group withdraws electron density.
-
Solvent Choice: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in non-polar solvents.
-
Protocol: Always add solvent to the solid. While not violently exothermic, nitrophenols can generate mild heat upon solvation in basic media.
Decontamination & Disposal: The "Colorimetric Check"
One unique advantage of nitrophenols is their pH-dependent color change. We can use this to our advantage for safety validation.
The Mechanism: Nitrophenols are often pale yellow/colorless in neutral/acidic forms but turn vibrant yellow/orange in alkaline conditions (formation of the nitrophenolate anion).
The Decontamination Protocol:
-
Primary Clean: Wipe surfaces with a solvent-soaked paper towel (Ethanol/Methanol).
-
Validation Step: Spray the area with a mild alkaline solution (e.g., dilute Sodium Carbonate or simply soapy water).
-
Result:
Disposal:
-
Segregation: Do NOT mix with strong oxidizing agents (e.g., Nitric acid waste) or strong bases.
-
Labeling: Clearly tag waste as "Toxic Organic - Nitrophenol Derivative."
Emergency Response Logic
In the event of exposure, speed is critical to prevent systemic absorption.
Figure 2: Immediate response workflow for exposure incidents.[1] Note the use of PEG (Polyethylene Glycol) for skin cleaning if available, as it solubilizes phenols better than water alone.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: 3-Nitrophenol (Analogous Structure).[1] Merck KGaA.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12000494, 3-Hydroxy-5-nitrobenzyl alcohol.
-
Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data (Nitrophenols).
-
Fisher Scientific. (2023). Safety Data Sheet: 4-Nitrophenol (General Nitrophenol Hazards).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
